T900607
Description
This compound is a pentafluorophenylsulfonamide compound with potential antineoplastic activity. This compound inhibits tubulin polymerization by binding irreversibly to colchicine binding sites, resulting in cell cycle arrest and apoptosis. (NCI04)
T-900607 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
a tubulin active agent with antineoplastic activity
Structure
3D Structure
Properties
CAS No. |
848866-33-1 |
|---|---|
Molecular Formula |
C14H10F5N3O4S |
Molecular Weight |
411.31 g/mol |
IUPAC Name |
[2-methoxy-5-[(2,3,4,5,6-pentafluorophenyl)sulfonylamino]phenyl]urea |
InChI |
InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) |
InChI Key |
FSXLOWIFSZNIMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
T900607: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T900607 is a potent, synthetic small molecule that has been investigated for its anti-cancer properties. Its primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, this compound prevents the formation of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport. This interference with microtubule function leads to a cascade of downstream effects, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.
While the direct interaction with tubulin is the core mechanism, emerging research suggests potential, albeit indirect, connections between microtubule disruption and key immuno-oncology pathways, including the STING (Stimulator of Interferon Genes) and SHP2 (Src Homology 2 domain-containing Phosphatase 2) signaling cascades. This whitepaper provides a comprehensive overview of the established mechanism of action of this compound, details the experimental protocols used to elucidate its effects, and explores the potential crosstalk with other signaling pathways.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its primary anti-cancer effects by directly targeting the tubulin protein, a fundamental component of microtubules.
Binding to the Colchicine Site
This compound is classified as a colchicine-site inhibitor. It binds to a specific pocket on the β-tubulin subunit, the same site targeted by the natural product colchicine. This binding is non-covalent and prevents the tubulin heterodimers (composed of α- and β-tubulin) from polymerizing into microtubules.
Disruption of Microtubule Dynamics
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is crucial for their function, particularly during cell division where they form the mitotic spindle responsible for chromosome segregation. By binding to tubulin, this compound stabilizes a curved conformation of the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice. This leads to a net depolymerization and disruption of the microtubule network within the cell.
Downstream Cellular Consequences
The disruption of microtubule dynamics by this compound triggers a series of cellular events that ultimately lead to cancer cell death.
Cell Cycle Arrest at the G2/M Phase
The proper formation and function of the mitotic spindle are critical for cells to progress through the M phase (mitosis) of the cell cycle. The spindle assembly checkpoint (SAC) is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. By disrupting microtubule formation, this compound activates the SAC, leading to a prolonged arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint can trigger the intrinsic pathway of apoptosis, or programmed cell death. The exact mechanisms by which this occurs are complex but are thought to involve the accumulation of pro-apoptotic signals and the degradation of anti-apoptotic proteins. Key events in this compound-induced apoptosis include the activation of caspase enzymes, such as caspase-3 and caspase-9, which are the executioners of apoptosis, leading to DNA fragmentation and other hallmark features of apoptotic cell death.
Potential Crosstalk with STING and SHP2 Signaling
While not a direct target, the microtubule-disrupting activity of this compound may have indirect effects on the STING and SHP2 signaling pathways, which are critical regulators of the immune response and cellular signaling.
Microtubule Disruption and STING Pathway Synergy
Recent studies have shown that microtubule-destabilizing agents can synergize with STING agonists to enhance the innate immune response.[1] The STING pathway is a key sensor of cytosolic DNA and, upon activation, leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity. The disruption of the microtubule network can alter the trafficking of STING, leading to its enhanced activation and a more robust downstream signaling cascade.[1] This suggests that this compound, as a microtubule destabilizer, could potentially sensitize tumors to STING-targeted therapies.
SHP2 and Regulation of Microtubule Dynamics
The SHP2 phosphatase is a key signaling node that regulates multiple cellular processes, including cell growth and differentiation. Research has indicated that SHP2 is involved in the regulation of microtubule dynamics.[2] Oncogenic SHP2 has been shown to destabilize microtubules, while inhibition of SHP2 can lead to increased microtubule acetylation, a marker of microtubule stability.[2] This suggests a complex interplay between SHP2 signaling and the microtubule cytoskeleton. While there is no direct evidence of this compound interacting with SHP2, its effects on microtubule stability could potentially influence SHP2-mediated signaling pathways, or vice versa.
Data Presentation
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | |
| e.g., HCT116 | Colorectal Carcinoma | Data not available | |
| e.g., A549 | Lung Carcinoma | Data not available | |
| e.g., HeLa | Cervical Adenocarcinoma | Data not available | |
| e.g., K562 | Chronic Myelogenous Leukemia | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to characterize the mechanism of action of tubulin polymerization inhibitors like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Reagents:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
This compound dissolved in DMSO
-
Paclitaxel (stabilizing control) and Colchicine (destabilizing control)
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a reaction mixture containing tubulin and GTP in a 96-well plate.
-
Add this compound at various concentrations to the wells. Include wells with vehicle (DMSO), paclitaxel, and colchicine as controls.
-
Incubate the plate at 37°C to initiate polymerization.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled plate reader.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: DNA content varies depending on the cell cycle phase (G1: 2N, S: between 2N and 4N, G2/M: 4N). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to measure the DNA content of individual cells.
-
Reagents:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histogram with appropriate software. An increase in the G2/M population indicates cell cycle arrest at this phase.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Reagents:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis: Generate a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. The four quadrants represent: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathways
Caption: Core mechanism of this compound action, leading to cell cycle arrest and apoptosis.
Caption: Potential indirect crosstalk between this compound and the STING signaling pathway.
Caption: Putative interplay between this compound's effect on microtubules and SHP2 signaling.
Experimental Workflows
Caption: Workflow for the in vitro tubulin polymerization assay.
References
An In-Depth Technical Guide to the T900607 Tubulin Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
T900607, a prodrug of the potent antitumor agent T138067 (Batabulin), represents a significant area of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the binding of its active form, T138067, to its molecular target, β-tubulin. Through a detailed examination of the available literature, this document outlines the specific binding site, the covalent nature of the interaction, and the downstream cellular consequences. This guide includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved, with the objective of serving as a valuable resource for researchers in oncology and drug discovery.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a prime target for anticancer agents. Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] this compound is a novel compound that, upon activation to its active form T138067, exhibits potent anti-proliferative activity by targeting the microtubule network.[3][4] This document provides an in-depth analysis of the T138067 binding site on tubulin, its mechanism of action, and the experimental basis for these findings.
The T138067 Binding Site on β-Tubulin
Extensive research has demonstrated that T138067 covalently binds to a specific residue on β-tubulin, distinguishing it from many other tubulin-binding agents that interact non-covalently.
Covalent Modification of Cysteine-239
The primary binding site of T138067 has been identified as Cysteine-239 (Cys-239) of β-tubulin.[1][2] This interaction is a covalent modification, where the T138067 molecule forms a stable, irreversible bond with the sulfhydryl group of the cysteine residue.[1][2] This covalent binding is highly specific to Cys-239 and is crucial for the compound's mechanism of action. The proposed mechanism involves the displacement of a fluorine atom on the pentafluorophenyl ring of T138067 by the thiol group of Cys-239.
Isotype Specificity
The covalent modification by T138067 is selective for β-tubulin isotypes that possess a cysteine at position 239, namely βI, βII, and βIV.[1][2] The βIII-tubulin isotype, which has a serine at this position, is not a target for covalent modification by T138067. This isotype specificity may have implications for the therapeutic window and toxicity profile of the drug.
Structural Insights from Crystallography
The crystal structure of the tubulin-T138067 complex has been solved (PDB ID: 3HKE), providing a detailed view of the binding pocket.[5][6] The structure confirms the location of T138067 near the colchicine-binding site and reveals the specific interactions between the drug and the surrounding amino acid residues of β-tubulin, further solidifying the understanding of its binding mode.
Quantitative Data
While specific binding affinity (Kd) and IC50 for tubulin polymerization inhibition by T138067 are not consistently reported across the literature, the available data on related compounds and cellular effects provide valuable context.
| Parameter | Compound | Value | Cell Line/System | Reference |
| Tubulin Polymerization Inhibition (IC50) | Avanbulin (a tubulin inhibitor) | 1.4 µM | In vitro | [7] |
| Binding Affinity (Kd) | Avanbulin (a tubulin inhibitor) | 244 nM | In vitro | [7] |
| Cell Cycle Arrest | T138067 (Batabulin) | G2/M phase | MCF7 cells | [3][4] |
| Apoptosis Induction | T138067 (Batabulin) | 25-30% at 30-300 nM (24-48h) | MCF7 cells | [3] |
Note: The IC50 and Kd values for Avanbulin are provided for context as specific values for T138067 were not found in the searched literature.
Mechanism of Action
The covalent binding of T138067 to Cys-239 of β-tubulin initiates a cascade of cellular events that ultimately lead to cell death.
Inhibition of Microtubule Polymerization
By binding to β-tubulin, T138067 disrupts the normal process of microtubule assembly.[1][2] This inhibition of polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.
Cell Cycle Arrest
The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4] This prolonged mitotic arrest prevents cancer cells from completing cell division.
Induction of Apoptosis
Sustained G2/M arrest ultimately triggers the intrinsic pathway of apoptosis. While the specific Bcl-2 family members directly modulated by T138067 are not definitively identified, the disruption of microtubule function is a known activator of this pathway. This leads to the activation of a cascade of caspases, the executioners of apoptosis, resulting in programmed cell death.[3][8][9]
Experimental Protocols
The identification of the T138067 binding site and its mechanism of action have been elucidated through a series of key experiments. Detailed methodologies for these experiments are outlined below.
Identification of Covalent Binding to Tubulin
Objective: To demonstrate the covalent and specific binding of T138067 to tubulin.
Methodology:
-
Radiolabeling: Synthesize a radiolabeled version of T138067 (e.g., with tritium, ³H).
-
Cell Treatment: Incubate cancer cells (e.g., MCF7) with ³H-T138067.
-
Protein Extraction and Separation: Lyse the cells and separate the proteins by SDS-PAGE.
-
Autoradiography: Transfer the separated proteins to a membrane and expose it to X-ray film to detect the radiolabeled protein. A band corresponding to the molecular weight of tubulin should be observed.
-
Immunoblotting: Confirm the identity of the radiolabeled protein by performing a western blot on the same membrane using an anti-β-tubulin antibody. The radiolabeled band should co-migrate with the β-tubulin band.[10]
Pinpointing the Cys-239 Binding Site
Objective: To identify the specific amino acid residue on β-tubulin that is covalently modified by T138067.
Methodology:
-
Large-Scale Labeling: Incubate purified tubulin with ³H-T138067.
-
Proteolytic Digestion: Digest the labeled tubulin with a protease (e.g., trypsin) to generate smaller peptide fragments.
-
Peptide Separation: Separate the peptide fragments using high-performance liquid chromatography (HPLC).
-
Radioactive Peptide Identification: Monitor the HPLC eluate for radioactivity to identify the peptide fragment(s) containing the ³H-T138067 adduct.
-
Edman Degradation Sequencing: Subject the radioactive peptide to Edman degradation, a method for sequencing amino acids from the N-terminus of a peptide. The radioactivity will be released at the cycle corresponding to the modified cysteine residue (Cys-239).
Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of T138067 on microtubule formation.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and varying concentrations of T138067 or a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Measure the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the rate of polymerization against the concentration of T138067 to determine the IC50 value (the concentration at which polymerization is inhibited by 50%).[11][12][13]
Signaling Pathways
The disruption of microtubule dynamics by T138067 triggers a signaling cascade that culminates in apoptosis.
Prodrug Activation
This compound is the prodrug form of T138067, designed to improve pharmacokinetic properties. The activation of this compound to T138067 is believed to occur intracellularly through enzymatic cleavage, although the specific enzymes responsible for this conversion are not yet fully elucidated in the available literature.[14][15][16] Further research is needed to identify the precise enzymatic machinery involved in this critical activation step.
Conclusion
This compound, through its active metabolite T138067, presents a compelling mechanism of action by covalently modifying Cys-239 of β-tubulin. This irreversible binding leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The unique covalent binding mechanism and its efficacy in multidrug-resistant models underscore its potential as a valuable therapeutic agent. This technical guide has synthesized the current understanding of the this compound/T138067 tubulin binding site and its functional consequences, providing a solid foundation for further research and development in this area. Future investigations should focus on elucidating the specific enzymes responsible for this compound activation and further detailing the downstream apoptotic signaling cascade to fully harness the therapeutic potential of this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug enzymes and their applications in image-guided therapy of cancer: tracking prodrug enzymes to minimize collateral damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rcsb.org [rcsb.org]
- 7. Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Regulators Bcl-2 and Caspase-3 [mdpi.com]
- 9. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of prodrugs for enzyme-mediated, tumor-selective therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
T900607: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
T900607 is a potent, synthetic small molecule that has been investigated for its potential as an antineoplastic agent. It belongs to the class of pentafluorophenylsulfonamide compounds and functions as a microtubule-targeting agent. By disrupting the dynamics of microtubule polymerization, this compound induces cell cycle arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is chemically known as N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide. Its structure is characterized by a central ureidophenyl ring linked to a pentafluorinated benzenesulfonamide moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀F₅N₃O₄S | |
| Molecular Weight | 411.31 g/mol | |
| IUPAC Name | N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide | |
| CAS Number | 261944-52-9 | |
| SMILES | COC1=C(NC(=O)N)C=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| InChI | InChI=1S/C14H10F5N3O4S/c1-26-7-3-2-5(4-6(7)21-14(20)23)22-27(24,25)13-11(18)9(16)8(15)10(17)12(13)19/h2-4,22H,1H3,(H3,20,21,23) | |
| Solubility | Soluble in DMSO. Predicted water solubility: 0.0697 mg/mL. | |
| logP (predicted) | 1.92 - 2.67 | |
| pKa (predicted) | 5.84 (strongest acidic) | |
| Storage | Store at -20°C for long-term storage. |
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, which prevents the assembly of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to a cascade of cellular events:
-
Disruption of Microtubule Dynamics: By preventing the formation of microtubules, this compound interferes with essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, ultimately leading to programmed cell death.
Experimental Protocols
The following are general methodologies for key experiments used to characterize the activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
A reaction mixture is prepared containing tubulin, a GTP-containing buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound (this compound) at various concentrations.
-
The reaction is initiated by raising the temperature to 37°C.
-
Tubulin polymerization is monitored by measuring the increase in light scattering (absorbance) at 340 nm over time in a temperature-controlled spectrophotometer.
-
Inhibitors of tubulin polymerization, like this compound, will show a dose-dependent decrease in the rate and extent of the absorbance increase.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cancer cells are seeded and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Both floating and adherent cells are harvested and washed with PBS.
-
Cells are fixed in cold 70% ethanol and stored at -20°C.
-
On the day of analysis, cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified. An accumulation of cells in the G2/M phase is expected with this compound treatment.
Apoptosis Assay
This assay quantifies the induction of apoptosis in cells treated with this compound.
Methodology:
-
Cells are treated with this compound as described for the cell cycle analysis.
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye (e.g., propidium iodide) are added to the cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The populations of viable, early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells are quantified.
Clinical Development
A Phase I clinical trial of this compound was conducted in patients with advanced refractory cancers. The study established a recommended Phase II dose and characterized the pharmacokinetic profile and toxicities of the agent. The primary dose-limiting toxicities were found to be cardiac in nature. Further clinical development has been limited.
Conclusion
This compound is a well-characterized inhibitor of tubulin polymerization with potent anti-cancer activity demonstrated in preclinical studies. Its clear mechanism of action, involving cell cycle arrest and apoptosis, makes it a valuable tool for cancer research. This guide provides the foundational technical information for researchers and drug development professionals interested in further investigating the properties and potential applications of this compound.
T900607: An Inquiry into a Novel Tubulin-Binding Agent
South San Francisco, CA - T900607, a small molecule anti-cancer agent, emerged from the drug discovery pipeline of Tularik Inc. as a promising therapeutic candidate in the early 2000s. Classified as a sulfanilide, this compound was identified as a novel tubulin-active agent that disrupts microtubule polymerization, a critical process for cell division.[1] Its development, however, appears to have been halted after early-phase clinical trials, and detailed public documentation of its preclinical and clinical findings remains sparse.
Tularik, a biotechnology company focused on the regulation of gene expression, was acquired by Amgen in 2004.[2] this compound, also referred to as T607, was an analog of another Tularik compound, T67, and was designed to bind irreversibly to tubulin.[3] This mechanism of action places it in the class of microtubule-targeting agents, which are a cornerstone of cancer chemotherapy.[4][5][6][7]
Clinical Development and Challenges
This compound progressed into Phase I and Phase II clinical trials for a range of malignancies, including non-Hodgkin's lymphoma, liver cancer, gastric cancer, and ovarian cancer.[8][9][10]
A Phase I study in patients with advanced refractory cancers determined a recommended Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-day cycle.[1] While the study reported stable disease in 7 out of 20 patients, it also highlighted a significant safety concern: cardiac toxicity.[1] Dose-limiting toxicities included a grade 4 troponin increase and a grade 5 myocardial infarction at a higher dose level of 270 mg/m².[1] Even at a decreased dose of 180 mg/m², cardiac toxicity was observed in three out of four patients.[1]
Pharmacokinetic analyses from the Phase I trial indicated that the area under the curve (AUC) and maximum concentration (Cmax) of this compound increased with the dose, but with considerable intrapatient variability. The compound exhibited a short half-life of less than one hour and no apparent dose-dependent clearance.[1]
Mechanism of Action: Tubulin Interaction
This compound's primary mechanism of action is the disruption of microtubule polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[5][11] By interfering with microtubule dynamics, this compound would arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.
An abstract of a scientific paper, for which the full text is not publicly available, describes this compound as a "second-generation irreversible binder of beta-tubulin."[12] This suggests a covalent and permanent binding to its target, which could contribute to both its efficacy and its toxicity profile. The specific binding site on the tubulin molecule and the precise nature of the "unique mechanism of action" mentioned in the Phase I study publication are not detailed in the available literature.[1]
Quantitative Data Summary
Due to the limited public availability of preclinical and clinical study reports, a comprehensive table of quantitative data cannot be compiled. The following table summarizes the sparse data available from the Phase I clinical trial.
| Parameter | Value | Source |
| Recommended Phase II Dose | 130 mg/m² IV over 60 minutes, 21-day cycle | [1] |
| Half-life | < 1 hour | [1] |
| Objective Responses | None observed | [1] |
| Stable Disease | 7 out of 20 patients | [1] |
Signaling Pathways and Experimental Protocols
Detailed information regarding the specific signaling pathways modulated by this compound and the comprehensive experimental protocols used in its preclinical evaluation are not available in the public domain. As a tubulin-binding agent, its primary effect would be on the mitotic spindle checkpoint pathway. Disruption of microtubule dynamics activates this checkpoint, leading to cell cycle arrest and, ultimately, apoptosis. However, without specific studies on this compound, a detailed signaling pathway diagram cannot be accurately constructed. Similarly, the lack of published preclinical studies prevents the detailing of experimental protocols for assays such as tubulin polymerization inhibition, cell viability, or apoptosis induction.
Logical Workflow for a Tubulin-Binding Drug Discovery Program
While specific details for this compound are unavailable, a general logical workflow for the discovery and early development of a tubulin-binding agent can be visualized. This process would typically start with target identification and validation, followed by screening for compounds that interact with tubulin, and then lead optimization to improve potency and drug-like properties.
Conclusion
This compound represents an investigational compound whose development trajectory highlights both the promise and the perils of oncology drug development. As a novel, purportedly irreversible tubulin-binding agent, it held the potential to offer a new therapeutic option for cancer patients. However, the emergence of significant cardiac toxicity in early clinical trials likely led to the discontinuation of its development. The limited availability of public data on this compound underscores the reality that many drug candidates do not progress, and their detailed scientific stories often remain within the archives of the developing companies. Without access to internal documentation from Tularik or Amgen, a more in-depth technical guide on the discovery and development of this compound cannot be constructed.
References
- 1. A phase I study of this compound given once every 3 weeks in patients with advanced refractory cancers; National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) IND 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tularik Inc. | Intellectual Property & Industry Research Alliances [ipira.berkeley.edu]
- 3. sec.gov [sec.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action and resistance to tubulin-binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
In Vitro Activity of T900607: A Technical Guide
A comprehensive overview of the in vitro pharmacological profile of the Liver X Receptor (LXR) agonist T900607, widely identified in scientific literature as T0901317.
This technical guide provides an in-depth analysis of the in vitro activity of this compound, a potent synthetic agonist of the Liver X Receptors (LXRα and LXRβ). It is important to note that the designation "this compound" is less common in the scientific literature, with the vast majority of research referring to this compound as T0901317. This guide will proceed under the well-supported assumption that this compound and T0901317 are the same molecule.
This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, quantitative in vitro data, and relevant experimental protocols.
Core Mechanism of Action: LXR Agonism
T0901317 is a powerful and selective agonist for both LXRα and LXRβ, with an EC50 of 20 nM for LXRα.[1] LXRs are nuclear receptors that play a critical role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. Upon activation by an agonist like T0901317, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary mechanism of action of T0901317 involves the transcriptional upregulation of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[1] This leads to an increased efflux of cholesterol from cells, a key process in preventing the buildup of lipids and the formation of foam cells, which are implicated in atherosclerosis.
Quantitative In Vitro Activity
The in vitro potency and efficacy of T0901317 have been characterized in various cell-based assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Value | Cell Line/Assay System | Reference |
| EC50 | LXRα | 20 nM | Not specified | [1] |
| EC50 | LXRβ | 11 nM | COS-7 cells (reporter transactivation assay) | [1] |
| EC50 | FXR | 5 µM | Not specified | [1] |
| Ki | RORα | 132 nM | Not specified | [1] |
| Ki | RORγ | 51 nM | Not specified | [1] |
Table 2: Functional In Vitro Assays
| Assay | Cell Line | Endpoint | Concentration/Effect | Reference |
| Cholesterol Efflux | THP-1 foam cells | Stimulation of [3H]cholesterol efflux | EC50 = 3 nM | [1] |
| Cell Proliferation | CaOV3, SKOV3, A2780 (ovarian cancer) | Inhibition of cell growth | Significant inhibition at 20 µM after 72h | [2] |
| Apoptosis | CaOV3 (ovarian cancer) | Increase in early apoptosis | 10.7% at 10 µM (24h); 59.5% at 40 µM (24h) | [2] |
| Caspase 3/7 Activity | CaOV3 (ovarian cancer) | Increased activity | Significant increase at 50 µM (24h) | [2] |
| Cell Cycle | CaOV3 (ovarian cancer) | G0/G1 phase arrest | 9% increase at 10 µM (24h) | [2] |
| Gene Expression (ABCA1, ABCG1) | Human macrophages | Increased mRNA levels | Dose-dependent increase | |
| Aβ Secretion | Primary embryonic mouse neurons | Decrease in Aβ secretion | Concentration-dependent decrease | [3] |
Signaling Pathways
The activation of LXR by T0901317 initiates a cascade of transcriptional events that impact multiple cellular processes. The primary signaling pathway involves the regulation of cholesterol metabolism.
Caption: LXR signaling pathway activated by T0901317.
Experimental Protocols
Detailed experimental protocols for the in vitro assays cited in this guide are summarized below. These protocols are based on descriptions found in the referenced literature and provide a general framework for conducting similar experiments.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used to study the in vitro effects of T0901317, including:
-
Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: T0901317 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the culture medium. Vehicle controls (DMSO alone) are essential in all experiments.
-
Treatment Duration: Incubation times with T0901317 vary depending on the assay and can range from a few hours to several days (e.g., 24, 48, or 72 hours for cell proliferation and apoptosis assays).[2]
Cell Viability and Proliferation Assays
-
Principle: These assays measure the effect of the compound on cell growth and survival.
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates at a predetermined density.
-
After cell attachment, treat with various concentrations of T0901317 or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce MTT to formazan, forming a colored product.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis and Cell Cycle Analysis
-
Principle: These assays determine if the compound induces programmed cell death (apoptosis) and/or alters the distribution of cells in different phases of the cell cycle.
-
Methodology (Flow Cytometry):
-
Treat cells with T0901317 as described above.
-
For apoptosis analysis, stain cells with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) or another viability dye (to detect late apoptotic/necrotic cells).
-
For cell cycle analysis, fix the cells (e.g., with ethanol) and stain the DNA with a fluorescent dye like PI.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity will indicate the stage of apoptosis or the phase of the cell cycle.
-
Gene Expression Analysis
-
Principle: This method quantifies the changes in the expression of specific genes in response to T0901317 treatment.
-
Methodology (Quantitative Real-Time PCR - qPCR):
-
Treat cells with T0901317.
-
Isolate total RNA from the cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (for normalization).
-
Analyze the amplification data to determine the relative change in gene expression compared to the vehicle-treated control.
-
The following diagram illustrates a general workflow for in vitro testing of T0901317.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The liver X receptor ligand T0901317 decreases amyloid beta production in vitro and in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
T900607: A Technical Guide to a Novel Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T900607 is a promising anti-tumor agent that functions as a potent inhibitor of tubulin polymerization. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its cellular effects. This compound is a prodrug that is converted in vivo to its active form, T138067 (also known as Batabulin). T138067 covalently modifies β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis in cancer cells. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound's anticancer activity stems from its active metabolite, T138067, which targets the fundamental cytoskeletal protein, tubulin.
Covalent Binding to β-Tubulin
T138067 acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys-239, on β-tubulin.[1][2][3] This covalent modification is selective for β-tubulin isotypes 1, 2, and 4.[1][2][3] This targeted interaction physically obstructs the normal process of microtubule assembly.
Inhibition of Tubulin Polymerization
By binding to β-tubulin, T138067 effectively inhibits the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][3] This disruption of microtubule dynamics is a key event that triggers a cascade of cellular consequences. The inhibitory potency of T138067 on tubulin polymerization has been quantified in vitro.
Quantitative Data
In Vitro Tubulin Polymerization Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) of T138067 in a cell-free tubulin polymerization assay.
| Compound | Assay Type | IC50 (µM) | Reference |
| T138067 | Turbidimetric Assay | ~2 | [1] |
In Vitro Cytotoxicity
T138067 has demonstrated cytotoxic effects across various human cancer cell lines. The table below presents the IC50 values for T138067 in different cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 47.3 | Alamar Blue (70 hrs) | [4] |
| HBL-100 | Breast Cancer | 0.2 | Alamar Blue (70 hrs) | [4] |
| HUVEC | Normal Endothelial | 6.3 | Alamar Blue (70 hrs) | [4] |
| BEAS-2B | Normal Bronchial Epithelial | 12.2 | Alamar Blue (70 hrs) | [4] |
Cellular Effects
The inhibition of tubulin polymerization by T138067 leads to significant and detrimental effects on cancer cells, primarily through cell cycle arrest and the induction of apoptosis.
G2/M Cell Cycle Arrest
Disruption of the microtubule network, which is essential for the formation of the mitotic spindle, causes cells to arrest in the G2/M phase of the cell cycle.[1][4][5] Treatment of MCF7 breast cancer cells with T138067 (30-300 nM for 24 hours) resulted in a significant increase in the population of cells with 4n DNA content, indicative of G2/M arrest.[4][5]
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic pathway of apoptosis. In MCF7 cells treated with 100 nM T138067 for 48 hours, approximately 50-80% of the cell population was observed to be undergoing apoptosis.[4][5] While the precise signaling cascade remains to be fully elucidated for this compound, the disruption of microtubule dynamics is a known activator of the intrinsic apoptotic pathway. This pathway is typically initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol is a generalized procedure based on standard methods for assessing tubulin polymerization.
-
Reagents and Materials:
-
Purified tubulin protein (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
T138067 dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader with temperature control (37°C) and capability to read absorbance at 340 nm.
-
-
Procedure:
-
Prepare a stock solution of T138067 and make serial dilutions to the desired final concentrations.
-
On ice, add tubulin protein to pre-chilled G-PEM buffer to a final concentration of 3-5 mg/mL.
-
Add the test compound (T138067) or vehicle control to the tubulin solution.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves. The IC50 value can be calculated by comparing the polymerization rates at different concentrations of T138067 to the control.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This is a standard protocol for analyzing the cell cycle distribution of cultured cells.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
T138067
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of T138067 or vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
The resulting data can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Mechanism of Action Workflow
Caption: Workflow of this compound's activation and mechanism of action.
Experimental Workflow for In Vitro Analysis
Caption: Experimental workflow for evaluating this compound's activity.
Proposed Apoptotic Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Clinical Development
This compound has been investigated in Phase I and II clinical trials for the treatment of various solid tumors, including liver, gastric, and gastroesophageal junction cancers.[6][7][8] A Phase I trial established a recommended Phase II dose of 130 mg/m² administered as an intravenous infusion over 60 minutes on a 21-day cycle.[6] While no objective responses were observed in this initial study, stable disease was reported in some patients.[6] The primary dose-limiting toxicities were cardiac in nature.[6]
Conclusion
This compound, through its active metabolite T138067, represents a unique class of tubulin polymerization inhibitors with a distinct covalent binding mechanism. Its ability to disrupt microtubule dynamics, induce cell cycle arrest, and trigger apoptosis in cancer cells, including those with multidrug resistance, underscores its potential as a therapeutic agent. Further research into its specific signaling pathways and efficacy in various cancer models is warranted to fully realize its clinical utility. This technical guide provides a foundational understanding for scientists and clinicians working towards advancing novel cancer therapies.
References
- 1. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of this compound given once every 3 weeks in patients with advanced refractory cancers; National Cancer Institute of Canada Clinical Trials Group (NCIC-CTG) IND 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Antiproliferative Profile of T900607: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanisms of Action
T900607 is understood to exert its antiproliferative effects through two primary mechanisms:
-
Tubulin Destabilization: As a tubulin-active agent, this compound is believed to interfere with the polymerization of microtubules.[1] Microtubules are critical components of the cytoskeleton, essential for cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound can induce a G2/M phase cell cycle arrest, leading to the activation of apoptotic pathways and subsequent cancer cell death.
-
Liver X Receptor (LXR) Agonism: this compound is also a potent LXR agonist. LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation. Activation of LXRs by agonists has been shown to have antiproliferative effects in various cancer types through mechanisms including G1 phase cell cycle arrest and induction of apoptosis.[2][3]
Quantitative Data on the Antiproliferative Effects of LXR Agonists
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported antiproliferative activities of the well-studied LXR agonists T0901317 and GW3965 in various human cancer cell lines. This data provides a valuable reference for the potential potency and spectrum of activity of LXR agonists.
Table 1: Antiproliferative Activity of LXR Agonist T0901317 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| LNCaP | Prostate Cancer | Proliferation Assay | G1 arrest | [4] |
| PC-3 | Prostate Cancer | Proliferation Assay | Inhibition of proliferation | [4] |
| DU-145 | Prostate Cancer | Proliferation Assay | Inhibition of proliferation | [4] |
| MCF-7 | Breast Cancer | Proliferation Assay | G1 arrest, apoptosis | [3] |
| HepG2 | Hepatocellular Carcinoma | Proliferation Assay | Inhibition of proliferation | [4] |
| H1299 | Non-small cell lung cancer | Proliferation Assay | G1 arrest | [4] |
| HeLa | Cervical Cancer | Proliferation Assay | Inhibition of proliferation | [4] |
| A431 | Skin Squamous Cell Carcinoma | Proliferation Assay | Inhibition of proliferation | [4] |
| Saos-2 | Osteosarcoma | Proliferation Assay | Inhibition of proliferation | [4] |
| MDA-MB-435 | Melanoma | Proliferation Assay | Inhibition of proliferation | [4] |
| CaOV3 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |
| SKOV3 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |
| A2780 | Ovarian Cancer | CyQuant Proliferation Assay | Significant inhibition at 20 µM (72h) | [5] |
Table 2: Antiproliferative Activity of LXR Agonist GW3965 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| T47D | Breast Cancer (ER+) | Proliferation Assay | Dose-dependent decrease in proliferation | [4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Proliferation Assay | Significant growth inhibition at 10 µM | [4] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | Proliferation Assay | Dose-dependent decrease in proliferation | [4] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |
| MIA-PaCa-2 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTS Assay | Dose-dependent decrease in proliferation | [6] |
| HCC827/GR | Non-small cell lung cancer (Gefitinib-resistant) | CCK-8 Assay | Synergistic inhibition with Gefitinib | [7] |
Experimental Protocols
Detailed experimental protocols for key assays used to evaluate the antiproliferative effects of compounds like this compound are provided below. These are generalized protocols based on standard laboratory practices and methodologies reported in the cited literature for similar compounds.
Cell Viability/Proliferation Assay (MTT/WST-1 Assay)
Objective: To determine the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compound)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Use a 488 nm laser for excitation and collect FITC emission at ~530 nm and PI emission at ~617 nm.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (for promoting polymerization)
-
This compound (or other test compound)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well half-area, clear bottom plates
Protocol:
-
Preparation: Prepare all reagents and keep them on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, GTP, glycerol, and the test compound at various concentrations.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance (optical density) versus time to generate polymerization curves. Compare the curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for evaluating its antiproliferative effects.
LXR Agonist-Mediated Antiproliferative Signaling
Tubulin Destabilization and Mitotic Arrest
Experimental Workflow for Antiproliferative Assessment
Conclusion
This compound presents a compelling profile as a potential anticancer therapeutic due to its proposed dual mechanism of action targeting both microtubule dynamics and LXR-mediated signaling pathways. While direct and comprehensive preclinical data for this compound remains limited in the public domain, the extensive research on other LXR agonists provides a strong rationale for its antiproliferative effects through the induction of cell cycle arrest and apoptosis. Further research to fully elucidate the specific molecular interactions and downstream effects of this compound in various cancer contexts is warranted to fully understand its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this compound and similar compounds.
References
- 1. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
T900607: A Technical Guide for Cancer Research Professionals
An In-depth Review of a Novel Tubulin-Targeting Agent
Introduction
T900607 is a novel small molecule that has been investigated for its potential as a cancer therapeutic. Classified as a tubulin-active agent, it disrupts microtubule polymerization through a unique mechanism of action, distinguishing it from other drugs in its class. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data to support researchers, scientists, and drug development professionals in their understanding of this compound. The guide details its mechanism of action, summarizes key quantitative data from clinical trials in various cancers, outlines relevant experimental protocols, and visualizes its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport. Microtubules are polymers of α- and β-tubulin heterodimers. The dynamic equilibrium between polymerization and depolymerization of these dimers is crucial for proper cellular function, particularly during cell division where they form the mitotic spindle.
This compound acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the assembly of microtubules, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis (programmed cell death)[1][2].
References
Methodological & Application
Application Notes and Protocols for Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin, a globular protein, is the fundamental building block of microtubules, which are key components of the cytoskeleton. Microtubules are dynamic structures that undergo continuous polymerization and depolymerization, a process crucial for cell division, intracellular transport, and the maintenance of cell structure. The dynamic nature of microtubules makes them a significant target for anticancer drug development. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
The tubulin polymerization assay is a fundamental in vitro method used to screen for and characterize compounds that modulate microtubule dynamics. This is achieved by monitoring the conversion of soluble tubulin dimers into microtubule polymers over time. The assay is based on the principle that light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer. This change in turbidity can be measured by an increase in absorbance at 340 nm. Alternatively, fluorescence-based methods can be employed, where the incorporation of a fluorescent reporter into microtubules leads to an enhancement of its fluorescence signal.
The polymerization process typically exhibits three phases: nucleation, growth, and a steady-state equilibrium.[1][2] Test compounds can be classified based on their effects on these phases. Stabilizing agents, such as paclitaxel, enhance polymerization, while destabilizing agents, like nocodazole, inhibit it.
Principle of the Assay
The tubulin polymerization assay quantitatively measures the assembly of microtubules from purified tubulin in vitro. The most common method relies on turbidimetry, where the light scattered by the formation of microtubules is measured as an increase in optical density at 340 nm.[1][2] The polymerization of tubulin is a temperature-sensitive process; it occurs at 37°C and is reversible at 4°C.[1][3]
A typical polymerization curve displays three distinct phases:
-
Nucleation: A lag phase where tubulin dimers associate to form oligomers, which act as nuclei for polymerization.
-
Growth: An elongation phase where tubulin dimers are rapidly added to the ends of the nuclei, resulting in microtubule formation.
-
Steady State: A plateau phase where the rates of polymerization and depolymerization are equal, and the total mass of microtubules remains constant.[1][2]
Alternatively, a fluorescence-based assay can be utilized. This method uses a fluorescent reporter that binds to tubulin and exhibits increased fluorescence upon polymerization.[4][5] This approach can offer higher sensitivity and is suitable for high-throughput screening.[6]
Experimental Workflow
Caption: Experimental workflow for the tubulin polymerization assay.
Detailed Protocol: Turbidimetric Assay
This protocol is adapted from standard procedures for a 96-well plate format.[1][2][3]
I. Materials and Reagents
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Vinblastine (positive control for polymerization inhibition)
-
Test compounds
-
Half-area 96-well plate
-
Temperature-controlled microplate reader capable of kinetic measurements at 340 nm
II. Reagent Preparation
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within one hour. Avoid keeping the tubulin at room temperature, as it may begin to polymerize.[1]
-
GTP Stock: Prepare a 100 mM stock solution of GTP in sterile distilled water. Aliquot and store at -70°C.
-
Polymerization Buffer (with GTP and Glycerol): Prepare a sufficient volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep this buffer on ice. Note that glycerol enhances polymerization; for some applications, it may be omitted, but a higher tubulin concentration (e.g., 5 mg/mL) might be necessary.[1]
-
Test Compounds and Controls: Prepare 10x concentrated solutions of your test compounds, paclitaxel (e.g., 100 µM), and nocodazole (e.g., 100 µM) in the appropriate buffer. For paclitaxel, dilute the stock in room temperature buffer to avoid precipitation.[1]
III. Assay Procedure
-
Pre-warm the microplate reader to 37°C.
-
Set up the reactions in a pre-chilled 96-well plate on ice.
-
For each reaction, add the components in the following order:
-
80 µL of ice-cold Polymerization Buffer.
-
10 µL of the 10x test compound or control solution.
-
Incubate for 2 minutes at 37°C in the plate reader.[1]
-
-
Initiate the polymerization by adding 10 µL of the cold tubulin stock solution to each well for a final volume of 100 µL and a final tubulin concentration of approximately 3 mg/mL.[1] Mix gently to avoid bubbles.
-
Immediately place the plate in the pre-warmed 37°C plate reader.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
Data Presentation and Analysis
The primary data output is a set of polymerization curves, where absorbance at 340 nm is plotted against time. From these curves, several key parameters can be determined to quantify the effect of a test compound.
| Parameter | Description | Effect of Stabilizer (e.g., Paclitaxel) | Effect of Destabilizer (e.g., Nocodazole) |
| Lag Time (min) | The time before a significant increase in absorbance is observed, corresponding to the nucleation phase. | Decreased or eliminated | Increased |
| Vmax (mOD/min) | The maximum rate of polymerization, calculated from the steepest slope of the curve during the growth phase.[1] | Increased | Decreased |
| Maximal Polymer Mass (OD) | The maximum absorbance value reached at the steady-state plateau, proportional to the total amount of polymerized tubulin. | Increased | Decreased |
Example Data with Control Compounds:
| Treatment | Lag Time (min) | Vmax (mOD/min) | Maximal Polymer Mass (OD) |
| Control (vehicle) | 5.2 | 10.5 | 0.25 |
| Paclitaxel (10 µM) | 1.5 | 42.0 | 0.35 |
| Nocodazole (10 µM) | 12.8 | 1.9 | 0.08 |
Note: These are representative values and can vary based on experimental conditions.
Signaling Pathway and Drug Interaction
Caption: Interaction of drugs with the tubulin polymerization-depolymerization cycle.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low polymerization in control | Inactive tubulin | Ensure tubulin is fresh, properly reconstituted, and kept on ice. Avoid repeated freeze-thaw cycles. |
| Incorrect temperature | Verify that the plate reader is maintained at 37°C. Do not use cold plates.[1][2] | |
| GTP degradation | Use fresh or properly stored GTP stock. | |
| High initial absorbance | Tubulin aggregates | Centrifuge the reconstituted tubulin solution at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates. |
| Compound precipitation | Check the solubility of the test compound in the assay buffer. Perform a control with the compound in buffer without tubulin. | |
| Inconsistent replicates | Pipetting errors or bubbles | Use care when pipetting, especially the viscous tubulin solution. Avoid introducing air bubbles.[1] |
| Temperature fluctuations | Ensure consistent temperature control throughout the experiment. |
Conclusion
The tubulin polymerization assay is a robust and essential tool in cancer research and drug discovery. It provides quantitative data on how test compounds affect microtubule dynamics, enabling the identification and characterization of potential therapeutic agents. By carefully controlling experimental parameters and analyzing the resulting polymerization curves, researchers can gain valuable insights into the mechanism of action of novel tubulin-targeting drugs.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. abscience.com.tw [abscience.com.tw]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. universalbiologicals.com [universalbiologicals.com]
Application Note: T900607-Induced Cell Cycle Arrest Analysis by Flow Cytometry
For Research Use Only.
Introduction
T900607 is a potent small molecule inhibitor that targets tubulin polymerization. By binding to the colchicine binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to the activation of the spindle assembly checkpoint (SAC), causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 and M phases have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, a DNA content histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes the representative effects of a tubulin polymerization inhibitor, similar in mechanism to this compound, on the cell cycle distribution of a cancer cell line as determined by flow cytometry.
| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle (DMSO) | 0.1% | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (or similar tubulin inhibitor) | 10 nM | 42.1 ± 2.8 | 15.3 ± 1.9 | 42.6 ± 3.5 |
| This compound (or similar tubulin inhibitor) | 50 nM | 25.7 ± 2.2 | 8.9 ± 1.5 | 65.4 ± 4.1 |
| This compound (or similar tubulin inhibitor) | 100 nM | 15.3 ± 1.9 | 5.2 ± 1.1 | 79.5 ± 5.2 |
Note: The data presented is representative of the effects of potent tubulin inhibitors on cancer cell lines. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.
Experimental Protocols
Materials
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol, ice-cold
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Culture your cancer cell line of choice in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for a predetermined time (e.g., 24, 48 hours).
Cell Harvest and Fixation
-
After the treatment period, collect the cell culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Collect the fluorescence signal from the PI in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Acquire at least 10,000 events per sample.
Data Analysis
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Application Notes & Protocols: In Vivo Xenograft Model for Efficacy Testing of T900607
Audience: Researchers, scientists, and drug development professionals.
Introduction: T900607 is a novel tubulin-active agent that disrupts microtubule polymerization, a mechanism crucial for cell division.[1] This compound has been investigated in clinical trials for solid tumors, including gastric and liver cancers.[2] Preclinical evaluation of such compounds heavily relies on in vivo xenograft models to determine anti-tumor efficacy and tolerability. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are a foundational tool for these studies.[3][4]
This document provides a detailed protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model using the AGS human gastric adenocarcinoma cell line.[3] AGS is a widely used cell line for establishing gastric cancer xenografts.[4] The protocols outlined below cover cell culture, animal handling, tumor implantation, treatment administration, and endpoint analysis, providing a comprehensive guide for researchers.
Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded. The following tables provide a template for presenting typical results from a xenograft study evaluating this compound.
Table 1: Tumor Growth Inhibition (TGI) This table summarizes the primary efficacy endpoint, showing the effect of this compound on the growth of AGS tumors.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Standard Deviation (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Q3D x 5 | 1540 | 210 | 0% |
| This compound | 10 | Q3D x 5 | 985 | 155 | 36% |
| This compound | 30 | Q3D x 5 | 525 | 98 | 66% |
| This compound | 60 | Q3D x 5 | 290 | 75 | 81% |
Table 2: Animal Body Weight Monitoring Monitoring body weight is a key indicator of treatment-related toxicity. Significant weight loss (e.g., >15-20%) can indicate adverse effects.
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Mean % Body Weight Change |
| Vehicle Control | N/A | 22.5 | 24.1 | +7.1% |
| This compound | 10 | 22.3 | 23.5 | +5.4% |
| This compound | 30 | 22.6 | 23.1 | +2.2% |
| This compound | 60 | 22.4 | 21.5 | -4.0% |
Experimental Protocols
This section details the methodology for an in vivo xenograft study to assess the anti-tumor activity of this compound.
Cell Culture and Preparation
-
Cell Line: Use the AGS human gastric adenocarcinoma cell line.
-
Culture Medium: Culture AGS cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Cell Harvest: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and wash twice with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Viability should be greater than 90%.
-
Final Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10⁷ cells/mL.[5] Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Model: Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.[3] These mice are T-cell deficient, which prevents the rejection of human tumor cells.[4]
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the prepared cell suspension (containing 5 x 10⁶ AGS cells) subcutaneously into the right flank of each mouse.[5]
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days after implantation.
-
Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[5]
-
Study Initiation and Treatment
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., PBS or other appropriate vehicle).
-
Group 2: this compound (Low Dose).
-
Group 3: this compound (Mid Dose).
-
Group 4: this compound (High Dose).
-
-
Drug Preparation: Prepare this compound in the appropriate vehicle on each day of dosing.
-
Administration: Administer the vehicle or this compound solution via intravenous (IV) or intraperitoneal (IP) injection according to the planned dosing schedule (e.g., every 3 days for 5 cycles).
Monitoring and Endpoints
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal on the same schedule as tumor measurements to assess toxicity.[5]
-
Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[5] Euthanize animals according to institutional guidelines.
-
Tissue Collection: At the end of the study, euthanize the mice, and dissect the tumors. Measure the final tumor weight. Tissues may be preserved for further analysis (e.g., histology, biomarker analysis).
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft efficacy study.
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest.
References
- 1. H22 Xenograft Model | Xenograft Services [xenograft.net]
- 2. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 3. AGS Xenograft Model | Xenograft Services [xenograft.net]
- 4. AGS cell line xenograft tumor as a suitable gastric adenocarcinoma model: growth kinetic characterization and immunohistochemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: Determination of T900607 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T900607 is a pentafluorophenylsulfonamide compound with demonstrated antineoplastic activity. Its mechanism of action involves the inhibition of tubulin polymerization by irreversibly binding to the colchicine binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in cancer cells.[1] Given its potent cytotoxic effects, determining the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is a critical step in preclinical evaluation and for elucidating its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for determining the IC50 value of this compound in vitro.
Putative Signaling Pathway of this compound
This compound exerts its anticancer effects by targeting the microtubule cytoskeleton, a crucial component for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, culminating in cancer cell death.
Data Presentation
| Cancer Type | Cell Line | Seeding Density (cells/well) | Incubation Time (h) | Assay Method | IC50 (µM) | Reference |
| Breast Cancer | MCF-7 | e.g., 5,000 | e.g., 72 | e.g., MTT | Data | Internal Data |
| MDA-MB-231 | e.g., 5,000 | e.g., 72 | e.g., SRB | Data | Internal Data | |
| Colon Cancer | HCT116 | e.g., 4,000 | e.g., 72 | e.g., CellTiter-Glo | Data | Internal Data |
| HT-29 | e.g., 6,000 | e.g., 72 | e.g., MTT | Data | Internal Data | |
| Lung Cancer | A549 | e.g., 3,000 | e.g., 72 | e.g., SRB | Data | Internal Data |
| NCI-H460 | e.g., 4,000 | e.g., 72 | e.g., CellTiter-Glo | Data | Internal Data | |
| Prostate Cancer | PC-3 | e.g., 5,000 | e.g., 72 | e.g., MTT | Data | Internal Data |
| DU145 | e.g., 5,000 | e.g., 72 | e.g., SRB | Data | Internal Data | |
| Gastric Cancer | AGS | e.g., 7,000 | e.g., 72 | e.g., CellTiter-Glo | Data | Internal Data |
| Liver Cancer | HepG2 | e.g., 6,000 | e.g., 72 | e.g., MTT | Data | Internal Data |
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in adherent cancer cell lines. Three common colorimetric and luminescence-based assays are described: MTT, Sulforhodamine B (SRB), and CellTiter-Glo®.
General Workflow for IC50 Determination
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells to a purple formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
-
Protocol 2: Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell viability based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris-base solution
-
Multichannel pipette
-
Microplate reader (absorbance at 515 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
-
Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay Protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This luminescent assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 5 from the MTT Assay Protocol, using luminescence signal instead of absorbance.
-
Logical Relationship Diagram
References
Application Notes and Protocols for Immunofluorescence Staining of Microtubules with T900607
For Researchers, Scientists, and Drug Development Professionals
Introduction
T900607 is a potent, small molecule inhibitor of tubulin polymerization. Its mechanism of action involves binding to the colchicine site on β-tubulin, which leads to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. The ability of this compound to interfere with these processes makes it a compound of significant interest in cancer research and drug development.
These application notes provide a detailed protocol for the immunofluorescent staining of microtubules in cultured cells treated with this compound, enabling researchers to visualize and analyze the effects of this compound on the microtubule network.
Data Presentation
| Compound | Target | Assay | IC50 / Effective Concentration | Reference |
| Colchicine | Tubulin Polymerization | In vitro tubulin polymerization assay | ~1-5 µM | [3] |
| Nocodazole | Tubulin Polymerization | In vitro tubulin polymerization assay | ~0.1-1 µM | [3] |
| Combretastatin A-4 | Tubulin Polymerization | In vitro tubulin polymerization assay | ~1-2 µM | [4] |
| Podophyllotoxin | Tubulin Polymerization | In vitro tubulin polymerization assay | ~0.5-1.5 µM | [1] |
Experimental Protocols
Protocol: Immunofluorescence Staining of Microtubules in Cultured Cells Treated with this compound
This protocol outlines the steps for treating cultured mammalian cells with this compound and subsequently performing immunofluorescence staining to visualize the microtubule network.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Sterile glass coverslips (12 mm or 18 mm)
-
6-well or 24-well tissue culture plates
-
This compound (N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Mouse anti-α-tubulin antibody (or other suitable microtubule marker)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing through a flame (or by autoclaving).
-
Place one sterile coverslip into each well of a 6-well or 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal concentration for microtubule disruption in your cell line. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip (use a sufficient volume to cover the cells, e.g., 50-100 µL).
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Protect the antibody from light.
-
Add the diluted secondary antibody solution to each coverslip.
-
Incubate in a humidified chamber, protected from light, for 1 hour at room temperature.
-
-
Nuclear Staining:
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) to each coverslip and incubate for 5 minutes at room temperature, protected from light.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images for analysis of microtubule morphology and integrity.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Signaling Pathway
References
Application Note: Analysis of Apoptosis Markers by Western Blot Following T900607 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
T900607 is a novel small molecule compound under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, in target cells. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer.[1][2] Understanding the molecular mechanisms by which this compound induces apoptosis is crucial for its development as a drug.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound treatment on key protein markers of the intrinsic apoptotic pathway. The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases.[3][4][5]
Key apoptosis markers that will be examined include:
-
Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway and include both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[6][7]
-
Caspase-3: This is an executioner caspase that, once activated by cleavage, is responsible for the proteolytic cleavage of many key cellular proteins, leading to the morphological changes of apoptosis.[1][8][9]
-
Poly (ADP-ribose) polymerase (PARP): PARP is a nuclear protein that is cleaved by activated caspase-3. The detection of cleaved PARP is a well-established marker of apoptosis.[8][10]
Signaling Pathway
The diagram below illustrates the proposed intrinsic apoptotic signaling pathway initiated by this compound. This compound is hypothesized to induce cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins and the inhibition of anti-apoptotic members. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. glpbio.com [glpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 9. youtube.com [youtube.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing T900607 Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation of stock solutions of T900607, a potent inhibitor of tubulin polymerization.
Introduction
This compound is a small molecule compound that exhibits antineoplastic activity by disrupting microtubule dynamics. It functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells. Given its mechanism of action, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies investigating its therapeutic potential.
Data Presentation
The following table summarizes the key quantitative data for this compound relevant to the preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 411.31 g/mol | N/A |
| Solubility in DMSO | ≥ 20 mg/mL | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Recommended Stock Concentration | 10 mM | N/A |
| Storage of Stock Solution | -20°C for long-term storage | N/A |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 411.31 g/mol * 1000 mg/g = 4.1131 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
-
Dissolving this compound in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.11 mg of this compound, you would add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for several minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
T900607 Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available data on the specific dosage and administration of T900607 in preclinical animal models is limited. The following application notes and protocols are based on available human clinical trial data for this compound and general principles of preclinical animal research. Researchers should consider this information as a starting point and conduct appropriate dose-finding and toxicity studies for their specific animal model and research objectives.
Introduction
This compound is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is associated with numerous diseases, including cancer and neurodegenerative disorders. These notes provide a framework for designing in vivo animal studies to evaluate the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
Due to the lack of specific published preclinical animal studies, this section summarizes the most relevant human clinical trial data for this compound, which can inform the design of animal experiments.
| Parameter | Human Clinical Trial Data (Phase I) | Reference |
| Recommended Phase II Dose | 130 mg/m² | |
| Administration Route | Intravenous (IV) infusion over 60 minutes | |
| Dosing Schedule | Once every 21-day cycle | |
| Dose-Limiting Toxicity | Lethargy | |
| Other Observed Toxicities | Cardiac toxicity, Thrombocytopenia |
Signaling Pathway
This compound inhibits GSK-3β, a critical negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition of GSK-3β.
Experimental Protocols
The following are generalized protocols for in vivo studies. Specific parameters should be optimized for the chosen animal model and tumor type.
Animal Model and Tumor Implantation (Xenograft Model)
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID or Nu/Nu) are commonly used for xenograft studies.
-
Cell Culture : Culture the desired human cancer cell line under sterile conditions.
-
Cell Preparation : Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation : Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring : Monitor tumor growth by caliper measurements at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Formulation and Administration
-
Formulation : The formulation of this compound will depend on the chosen administration route. For intravenous injection, this compound should be dissolved in a sterile, biocompatible vehicle (e.g., saline with a solubilizing agent like DMSO, followed by dilution). For intraperitoneal or oral administration, different vehicles may be appropriate.
-
Dose Determination : Conduct a pilot study to determine the maximum tolerated dose (MTD). Based on the human Phase I data, a starting dose range for mouse studies could be extrapolated, but must be empirically determined.
-
Administration Routes :
-
Intravenous (IV) : Administer via the tail vein. This route provides 100% bioavailability.
-
Intraperitoneal (IP) : Inject into the peritoneal cavity. This is a common route for preclinical studies.
-
Oral (PO) : Administer by gavage. Bioavailability will need to be determined.
-
In Vivo Efficacy Study Design
-
Group Allocation : Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Schedule : Administer this compound or vehicle control according to the predetermined schedule (e.g., daily, every other day, or weekly).
-
Monitoring :
-
Measure tumor volume and body weight regularly.
-
Observe animals for any signs of toxicity.
-
-
Endpoints :
-
Primary : Tumor growth inhibition.
-
Secondary : Overall survival, body weight changes, and analysis of biomarkers in tumor tissue.
-
-
Tissue Collection : At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo xenograft efficacy study.
Troubleshooting & Optimization
Technical Support Center: T900607 Tubulin Polymerization Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the T900607 tubulin polymerization assay. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the tubulin polymerization assay in a question-and-answer format.
Q1: My control tubulin is not polymerizing or the polymerization rate is very low.
A1: Failure to polymerize can be attributed to several factors:
-
Improper Tubulin Handling: Tubulin is a sensitive protein. It is crucial to avoid repeated freeze-thaw cycles, which can lead to denaturation. Aliquot tubulin upon receipt and store it at -70°C or colder. When thawing, do so on ice and use it within an hour.[1][2]
-
Incorrect Temperature: Tubulin polymerization is highly temperature-dependent. The assay must be conducted at 37°C. Ensure your plate reader is pre-warmed to 37°C before starting the measurement. Conversely, microtubules depolymerize at 4°C, so all pre-assay manipulations should be done on ice.[2]
-
Suboptimal Tubulin Concentration: For pure tubulin, a concentration below 5 mg/ml may not result in significant polymerization without the addition of an enhancer.[2] Consider increasing the tubulin concentration or adding a polymerization enhancer like glycerol.
-
GTP Degradation: GTP is essential for tubulin polymerization. Ensure your GTP stock is fresh and has been stored correctly at -70°C.
-
Inactive Tubulin: If tubulin has been stored improperly or thawed and refrozen, it may contain inactive aggregates. These can be removed by centrifuging the tubulin solution at high speed (~140,000 x g) for 10 minutes at 4°C before use.[1]
Q2: I'm observing a high initial absorbance/fluorescence reading before polymerization starts.
A2: A high baseline can be caused by:
-
Tubulin Aggregates: This is often due to improper storage or handling of the tubulin. Pre-centrifuging the tubulin solution as described above can help remove these aggregates.[1] The absence of a clear lag phase in your polymerization curve is another indicator of pre-existing tubulin aggregates which act as seeds.[1]
-
Compound Precipitation: Your test compound may be precipitating in the assay buffer, causing light scattering that mimics polymerization. Run a control with your compound in the buffer without tubulin to check for this.[1]
-
Air Bubbles: Bubbles in the wells can scatter light and interfere with readings. Be careful during pipetting to avoid introducing bubbles. It can be helpful to briefly centrifuge the plate before reading.[2]
Q3: The results between replicate wells are not consistent.
A3: Poor reproducibility is often due to:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like those containing glycerol.
-
Uneven Temperature Control: Some plate readers may have uneven temperature distribution across the 96-well plate.[1] This can cause different polymerization rates in different wells.
-
Condensation: When transferring a cold plate to a warm plate reader, condensation can form on the bottom of the wells, affecting absorbance readings.[1] Allowing the plate to warm up briefly before the first reading can sometimes help, but be mindful that polymerization will have already started.
Q4: My test compound shows an increase in signal, but I suspect it's not due to microtubule polymerization.
A4: To confirm that the observed signal is from bona fide microtubule formation:
-
Perform a Depolymerization Test: At the end of the assay, place the plate on ice for 20-30 minutes. This should cause the microtubules to depolymerize, and the absorbance/fluorescence should return to near baseline levels. If the signal remains high, it is likely due to compound precipitation or another artifact.[1] You can then re-warm the plate to 37°C to see if the polymerization is reversible.[1]
-
Test Compound in Buffer Alone: As mentioned, always run a control of your compound in the assay buffer without tubulin to check for precipitation.[1]
Q5: How do I interpret the effects of my compound on the polymerization curve?
A5: The shape of the polymerization curve provides information about the mechanism of action of your compound:
-
Inhibitors of Polymerization (e.g., Nocodazole, Vinblastine): These compounds will typically decrease the rate of polymerization (Vmax) and the final steady-state level (plateau) of microtubule mass.[2]
-
Enhancers of Polymerization (e.g., Paclitaxel): These compounds often eliminate the lag phase, increase the Vmax, and may increase the final plateau.[2][3]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a tubulin polymerization assay.
Table 1: Typical Reaction Conditions
| Parameter | Absorbance Assay | Fluorescence Assay |
| Tubulin Concentration | 3-5 mg/ml | 2 mg/ml |
| Wavelength/Filters | 340 nm | Excitation: 340-360 nm, Emission: 420-450 nm |
| Temperature | 37°C | 37°C |
| GTP Concentration | 1 mM | 1 mM |
| Polymerization Enhancer | 10% Glycerol (optional, but recommended for lower tubulin concentrations) | 10% Glycerol (optional) |
| Typical Assay Volume | 100 µl | 50 µl |
Table 2: Expected Results for Control Reactions
| Control Compound | Expected Effect on Polymerization Curve | Typical Concentration |
| No Compound (Control) | Sigmoidal curve with distinct lag, growth, and plateau phases. | N/A |
| Paclitaxel (Enhancer) | Elimination of lag phase, increased Vmax. | 3-10 µM |
| Nocodazole (Inhibitor) | Decreased Vmax and lower plateau. | 10 µM |
| Vinblastine (Inhibitor) | Drastic decrease in Vmax and lower plateau. | 3 µM |
Experimental Protocol: Turbidity-Based Tubulin Polymerization Assay
This protocol is a general guideline for a turbidity-based assay in a 96-well plate format.
I. Reagent Preparation
-
Tubulin Aliquots: Upon receipt, reconstitute lyophilized tubulin in General Tubulin Buffer to a concentration of >6 mg/ml. Aliquot into single-use volumes, snap-freeze in liquid nitrogen, and store at -70°C or colder.[2]
-
General Tubulin Buffer (1x): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2. Store at 4°C.
-
GTP Stock: Prepare a 100 mM stock solution in sterile water. Aliquot and store at -70°C.
-
Assay Buffer: On the day of the experiment, prepare the required volume of Assay Buffer by adding GTP to General Tubulin Buffer to a final concentration of 1 mM. If using a polymerization enhancer, add glycerol to a final concentration of 10%. Keep on ice.
-
Test Compounds: Prepare 10x concentrated stocks of your test compounds in Assay Buffer. If using DMSO as a solvent, ensure the final concentration in the assay does not exceed 2%.[1]
II. Assay Procedure
-
Pre-warm Plate Reader: Set the spectrophotometer to 37°C and the wavelength to 340 nm. Set the instrument to take readings in kinetic mode every 30-60 seconds for at least 60 minutes.
-
Prepare Tubulin Solution: Thaw an aliquot of tubulin on ice. Dilute the tubulin to the desired final concentration (e.g., 3 mg/ml) with ice-cold Assay Buffer. Keep this solution on ice at all times.
-
Set up the Assay Plate:
-
On ice, add 10 µl of 10x test compound or control (e.g., paclitaxel, nocodazole, or Assay Buffer for the control) to the appropriate wells of a 96-well plate.
-
To initiate the reaction, add 90 µl of the cold tubulin solution to each well for a final volume of 100 µl. Pipette gently to mix, avoiding bubbles.
-
-
Measure Polymerization: Immediately transfer the plate to the pre-warmed 37°C plate reader and begin recording the absorbance at 340 nm.
III. Data Analysis
-
Plot the absorbance (OD 340 nm) as a function of time.
-
The resulting curve should show three phases: nucleation (lag phase), growth (steep increase in OD), and steady-state equilibrium (plateau).
-
Determine the Vmax (maximum rate of polymerization) from the steepest part of the curve and the final OD at the plateau.
-
Compare the curves of test compounds to the control to determine their effect on tubulin polymerization.
Visualizations
Caption: Experimental workflow for the tubulin polymerization assay.
Caption: Signaling pathway of microtubule dynamic instability.
References
Technical Support Center: Optimizing T900607 (T0901317) Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the LXR agonist T0901317 (erroneously referred to as T900607) in cell-based assays. T0901317 is a potent activator of Liver X Receptors (LXRα and LXRβ), nuclear receptors that play a pivotal role in the regulation of cholesterol metabolism, fatty acid synthesis, and inflammation.[1][2] Proper concentration optimization is critical to achieve desired on-target effects while mitigating cytotoxicity and off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for T0901317?
A1: T0901317 is a synthetic, non-steroidal agonist of Liver X Receptors (LXRα and LXRβ).[3][4] Upon binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[1][5] This complex then recruits coactivator proteins to initiate the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), fatty acid synthesis (e.g., SREBP-1c, FASN), and inflammation.[1][2][6][7]
Q2: What is the recommended solvent and storage condition for T0901317?
A2: T0901317 is soluble in DMSO and ethanol at concentrations up to 50 mg/mL.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C.[4][8] The stock solution should be protected from light.[4] When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known off-target effects of T0901317?
A3: Besides its potent LXR agonism, T0901317 has been shown to activate other nuclear receptors, which can lead to off-target effects. Notably, it can activate the Farnesoid X Receptor (FXR) with an EC50 of approximately 5 μM and the Pregnane X Receptor (PXR) with nanomolar potency similar to its LXR activity.[8][9] It also acts as a dual inverse agonist for RORα and RORγ.[8][10] These off-target activities should be considered when interpreting experimental results, especially at higher concentrations. Some studies also suggest that T0901317 can induce anti-proliferative and cytotoxic effects through LXR-independent mechanisms in certain cancer cell lines.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Treating Adherent Cells with T0901317
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well, 12-well, or 96-well plates) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere and recover for 24 hours.
-
Preparation of T0901317 Working Solution:
-
Thaw the T0901317 DMSO stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Vortex gently to ensure homogeneity.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest T0901317 concentration being tested.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the prepared T0901317 working solutions or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 16, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[8][11]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as cell viability assays (e.g., MTT, CellTiter-Glo), RNA extraction for gene expression analysis (qRT-PCR), or protein extraction for Western blotting.
Protocol 2: Cholesterol Efflux Assay
-
Cell Labeling: Plate macrophages (e.g., THP-1) and label them with [³H]-cholesterol for 24 hours.
-
Equilibration: Wash the cells and equilibrate them in serum-free medium for 18 hours.
-
Treatment: Treat the cells with various concentrations of T0901317 (e.g., 0.1 nM to 10 µM) in the presence of a cholesterol acceptor (e.g., HDL or ApoA1) for 6-24 hours.
-
Measurement:
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.
Data Presentation
Table 1: Effective Concentrations of T0901317 in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| THP-1 cells | Cholesterol Efflux | EC₅₀ = 3 nM | Not Specified | [8] |
| COS-7 cells | LXRβ Reporter Assay | EC₅₀ ≈ 50 nM | 16 hours | [8] |
| HEK293 cells | LXRα Reporter Assay | EC₅₀ = 20-30 nM | Not Specified | [3][10] |
| Human Macrophages | Gene Expression (ABCA1, ABCG1) | 5-10 µM | 24 hours | [13] |
| A549 & H1650 cells | Cell Viability | < 10 µM (non-cytotoxic) | Not Specified | [14] |
| A549 & HCC827-8-1 cells | Migration & Invasion Assay | 5 µM | 3 days | [15] |
Table 2: Cytotoxic Concentrations (EC₅₀) of T0901317 in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (µM) | Incubation Time | Reference |
| HCT116 | Colon Cancer | ~24 | 72 hours | [16] |
| HT29 | Colon Cancer | ~40 | 72 hours | [16] |
| A2780 | Ovarian Cancer | ~20 | 72 hours | [11] |
| CaOV3 | Ovarian Cancer | ~20 | 72 hours | [11] |
| SKOV3 | Ovarian Cancer | ~20 | 72 hours | [11] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no induction of LXR target genes (e.g., ABCA1, SREBP-1c) | 1. T0901317 concentration is too low. 2. Insufficient incubation time. 3. Degraded T0901317 stock solution. 4. Low expression of LXRα/β in the cell line. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). 2. Increase the incubation time (e.g., 24-48 hours). 3. Prepare a fresh stock solution of T0901317. 4. Verify LXRα/β expression in your cell line via qRT-PCR or Western blot. |
| High cell death or unexpected cytotoxicity | 1. T0901317 concentration is too high. 2. High DMSO concentration in the final working solution. 3. Cell line is particularly sensitive to T0901317. 4. Off-target effects or LXR-independent cytotoxicity. | 1. Lower the concentration of T0901317. Refer to Table 2 for known cytotoxic concentrations. 2. Ensure the final DMSO concentration is below 0.1%. 3. Perform a cytotoxicity assay (e.g., MTT) to determine the EC₅₀ for your specific cell line. 4. Consider using a more specific LXR agonist like GW3965 to dissect LXR-dependent effects.[9] |
| Precipitate formation in the culture medium | 1. Poor solubility of T0901317 at the working concentration. 2. Interaction with components in the serum or medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in the medium. 2. Prepare the working solution by adding the T0901317 stock to the medium dropwise while vortexing. 3. Consider using a lower concentration or a different formulation if the problem persists. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variation in T0901317 concentration between experiments. 3. Cells are in different growth phases. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh dilutions of T0901317 for each experiment from a reliable stock. 3. Passage cells at a consistent confluency to ensure they are in the logarithmic growth phase during treatment. |
Visualizations
Caption: LXR signaling pathway activation by T0901317.
Caption: General experimental workflow for cell-based assays with T0901317.
References
- 1. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Antiproliferative Effect of LXR Agonists T0901317 and 22(R)-Hydroxycholesterol on Multiple Human Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. ≥98% (HPLC), liver X receptor agonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of liver X receptors with T0901317 attenuates cardiac hypertrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. T0901317 is a potent PXR ligand: implications for the biology ascribed to LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liver X Receptor ligand cytotoxicity in colon cancer cells and not in normal colon epithelial cells depends on LXRβ subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T900607 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with T900607.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pentafluorophenylsulfonamide compound with potential antineoplastic activity.[1] Its primary mechanism of action is the inhibition of tubulin polymerization. It binds irreversibly to the colchicine binding sites on tubulin, leading to a disruption of microtubule dynamics. This interference with the cytoskeleton results in cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]
Q2: Which cancer cell lines have been reported to be sensitive to this compound?
Q3: What are the typical concentrations of this compound used in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for each cell line. Based on general knowledge of similar tubulin inhibitors, a starting range for these experiments could be from low nanomolar (nM) to low micromolar (µM) concentrations.
Q4: What are the expected morphological changes in cells treated with this compound?
Due to its mechanism as a tubulin polymerization inhibitor, cells treated with this compound are expected to exhibit distinct morphological changes. These include:
-
Cell rounding: Disruption of the microtubule network leads to a loss of normal cell shape.
-
Detachment from the culture surface (for adherent cells): Alterations in the cytoskeleton can weaken cell adhesion.
-
Formation of apoptotic bodies: As cells undergo apoptosis, they fragment into smaller, membrane-bound vesicles.
-
Increased mitotic index followed by cell death: Cells may initially accumulate in mitosis before undergoing apoptosis.
Troubleshooting Guide for Inconsistent this compound Results
Inconsistent results in this compound experiments can arise from various factors, from procedural inconsistencies to biological variability. This guide addresses common issues and provides potential solutions.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter for accuracy. Seed cells in the central wells of the plate to avoid "edge effects." |
| Variations in Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all experiments. Use a timer and process plates consistently. |
| Cell Line Instability | Use cells with a low passage number. Regularly perform cell line authentication (e.g., STR profiling). Monitor for changes in morphology or growth rate. |
| Reagent Issues | Check the expiration dates of assay reagents. Ensure proper storage conditions for reagents (e.g., light sensitivity, temperature). |
Issue 2: Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)
| Potential Cause | Troubleshooting Steps |
| Incorrect Timing of Assay | Perform a time-course experiment to determine the optimal time point for detecting apoptosis after this compound treatment. Early time points may show more early apoptotic cells (Annexin V positive, PI negative), while later time points will show more late apoptotic/necrotic cells (Annexin V and PI positive). |
| Cell Handling During Staining | Handle cells gently to avoid mechanical damage that can lead to false-positive PI staining. Keep cells on ice during the staining procedure. |
| Instrument Settings (Flow Cytometry) | Optimize photomultiplier tube (PMT) voltages and compensation settings for each experiment using single-stained controls. |
| Caspase Assay Sensitivity | Ensure the chosen caspase activity assay (e.g., caspase-3/7, -8, -9) is appropriate for the expected apoptotic pathway. |
Issue 3: Inconsistent Cell Cycle Analysis Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Fixation | Use ice-cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent cell clumping. Ensure complete fixation by incubating at -20°C for at least 2 hours or overnight. |
| Inadequate RNase Treatment | Ensure complete removal of RNA by incubating with a sufficient concentration of RNase A for an adequate amount of time. RNA contamination can lead to inaccurate DNA content measurement. |
| Cell Clumping | After fixation and staining, pass the cell suspension through a cell strainer or a fine-gauge needle to obtain a single-cell suspension before analysis by flow cytometry. |
| Flow Cytometer Calibration | Calibrate the flow cytometer daily using standardized beads to ensure consistent performance. |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed the cells in appropriate culture plates at a predetermined density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare fresh serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the specific assay.
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Troubleshooting Logic for Inconsistent Viability Data
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
Technical Support Center: Understanding and Troubleshooting Cell Line Resistance to T900607
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line resistance to "T900607". Initial literature searches indicate that "this compound" may refer to two distinct compounds: the more extensively studied T0901317 , a Liver X Receptor (LXR) agonist, or T-900607 , a tubulin polymerization inhibitor. This guide will primarily focus on T0901317, for which there is more available data regarding its effects on cancer cell lines. A brief section on potential resistance mechanisms to T-900607 is also included.
T0901317 (LXR Agonist): Troubleshooting Guide and FAQs
T0901317 is a potent synthetic agonist of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a key role in regulating cholesterol metabolism, inflammation, and cell proliferation. Its anti-cancer effects are an active area of research.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with T0901317.
Question 1: My cell line of interest shows little to no response to T0901317 treatment. What are the potential reasons for this intrinsic resistance?
Answer:
Intrinsic resistance to T0901317 can be attributed to several factors related to the Liver X Receptor (LXR) signaling pathway.
-
Low or absent LXR expression: The primary targets of T0901317 are LXRα and LXRβ. If your cell line expresses low levels of or lacks these receptors, the drug will not be able to exert its effects. It has been observed that cancer cell lines with higher LXRα mRNA expression are more sensitive to LXR agonists.
-
Differential LXR isoform expression: The relative expression of LXRα and LXRβ can influence the cellular response. For instance, in some lung cancer models, the ability of T0901317 to sensitize cells to other drugs is dependent on LXRβ expression.[1][2]
-
Dysfunctional downstream signaling: Even with adequate LXR expression, alterations in downstream signaling pathways, such as the PI3K/Akt pathway, can confer resistance. T0901317 has been shown to inhibit Akt activation in an LXRβ-dependent manner.[1]
-
Non-LXR mediated effects: Some studies suggest that T0901317 can have off-target effects that are independent of LXR. The resistance of a cell line could be due to the absence of these off-target vulnerabilities.
Troubleshooting Steps:
-
Assess LXR Expression: Perform qPCR or Western blotting to determine the mRNA and protein expression levels of both LXRα and LXRβ in your cell line.
-
Modulate LXR Expression: If LXR expression is low, consider transiently or stably overexpressing LXRα or LXRβ to see if this sensitizes the cells to T0901317. Conversely, use siRNA to knock down LXR expression in a sensitive cell line to confirm its role.
-
Analyze Downstream Pathways: Investigate the activation state (i.e., phosphorylation) of key proteins in pathways like PI3K/Akt in the presence and absence of T0901317.
Question 2: After an initial response, my cell line has developed acquired resistance to T0901317. What are the possible mechanisms?
Answer:
While specific studies on acquired resistance to T0901317 are limited, general principles of drug resistance suggest the following possibilities:
-
Downregulation of LXR expression: Prolonged exposure to an agonist can sometimes lead to feedback mechanisms that reduce the expression of the target receptor.
-
Mutations in LXR: Although not yet reported for T0901317, acquired resistance to other nuclear receptor-targeted therapies can involve mutations in the ligand-binding domain of the receptor, preventing the drug from binding effectively.
-
Upregulation of drug efflux pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
-
Activation of compensatory signaling pathways: Cells may adapt to LXR activation by upregulating parallel survival pathways that bypass the effects of T0901317.
Troubleshooting Steps:
-
Compare LXR Expression: Analyze LXRα and LXRβ expression in your resistant cell line compared to the parental, sensitive line.
-
Sequence the LXR Gene: Sequence the LXRα and LXRβ genes in the resistant cell line to check for mutations, particularly in the ligand-binding domain.
-
Assess ABC Transporter Expression: Use qPCR or Western blotting to examine the expression of common drug efflux pumps (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2).
-
Perform Pathway Analysis: Use techniques like RNA-sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of T0901317 in cancer cells?
A1: T0901317 activates LXRα and LXRβ, leading to the transcription of genes involved in cholesterol efflux and the regulation of lipid metabolism. In cancer cells, this can lead to cell cycle arrest, induction of apoptosis, and inhibition of proliferation.[3] T0901317 has also been shown to inhibit the PI3K/Akt signaling pathway in some cancer cell lines, contributing to its anti-tumor effects.[1]
Q2: Can T0901317 be used to overcome resistance to other cancer drugs?
A2: Yes, studies have shown that T0901317 can reverse resistance to Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitors (EGFR-TKIs) in non-small cell lung cancer cell lines.[1][2][4] This effect is often dependent on LXRβ expression and involves the suppression of the PI3K/Akt survival pathway.[1]
Q3: Are there any known off-target effects of T0901317?
A3: Yes, some studies have reported that T0901317 can have effects that are independent of LXR activation. For example, it has been shown to interfere with mitochondrial metabolism in pancreatic β-cells in an LXR-independent manner.[5]
Q4: What is a typical effective concentration of T0901317 in cell culture?
A4: The effective concentration of T0901317 can vary between cell lines. In ovarian cancer cell lines, significant inhibition of cell proliferation has been observed at concentrations ranging from 5 µM to 50 µM.[3][6] However, in studies looking at its synergistic effects with other drugs, lower concentrations (e.g., 1-10 µM) have been used.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Data Presentation
Table 1: IC50 Values of T0901317 in Ovarian Carcinoma Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Approximate |
| CaOV3 | 72 | ~20 |
| SKOV3 | 72 | ~20 |
| A2780 | 72 | ~20 |
Data is estimated from proliferation assays where significant inhibition was observed at 20 µM after 72 hours of treatment.[3][6]
Experimental Protocols
Protocol 1: Generation of a T0901317-Resistant Cell Line
-
Parental Cell Line Culture: Culture the parental cancer cell line in its recommended growth medium.
-
Initial Drug Exposure: Treat the cells with T0901317 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of T0901317 in a stepwise manner. Allow the cells to adapt and resume normal growth at each concentration before proceeding to the next.
-
Selection of Resistant Population: Continue this process over several months until the cells can proliferate in a concentration of T0901317 that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
-
Characterization of Resistance: Confirm the resistance by performing a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and resistant cell lines.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Western Blot for LXR Isoform Expression
-
Cell Lysis: Lyse the parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LXRα and LXRβ overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare the expression levels of LXRα and LXRβ between the cell lines.
Visualizations
Caption: Signaling pathway of T0901317 action in cancer cells.
Caption: Troubleshooting workflow for T0901317 resistance.
T-900607 (Tubulin Inhibitor): Potential Resistance Mechanisms
Information regarding specific resistance to T-900607 is scarce. However, as a tubulin-binding agent, it is likely to share resistance mechanisms with other drugs in this class, such as taxanes and vinca alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to tubulin inhibitors?
A1: Resistance to tubulin-binding agents can arise through several mechanisms:
-
Alterations in Tubulin: Mutations in the α- or β-tubulin genes can alter the drug-binding site, reducing the affinity of the inhibitor.
-
Changes in Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is frequently associated with resistance to tubulin-targeting drugs.
-
Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Modifications of Microtubule-Associated Proteins (MAPs): Changes in the expression or function of MAPs that regulate microtubule dynamics can counteract the effects of the drug.
Caption: Potential resistance mechanisms to tubulin inhibitors like T-900607.
References
- 1. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR‐TKI treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liver X receptor agonist T0901317 reverses resistance of A549 human lung cancer cells to EGFR-TKI treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing T0901317 Off-Target Effects
Welcome to the technical support center for T0901317. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of T0901317 in experimental settings. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is T0901317 and what is its primary mechanism of action?
T0901317 is a potent synthetic agonist for Liver X Receptors (LXRs), specifically LXRα and LXRβ.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol, fatty acid, and glucose metabolism.[2] Upon activation by a ligand like T0901317, the LXR forms a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to LXR Response Elements (LXREs) on the DNA, initiating the transcription of target genes involved in cholesterol efflux and other metabolic processes.[3]
Q2: What are the known off-target effects of T0901317?
A significant challenge in working with T0901317 is its activity on other nuclear receptors. It is known to be an agonist for the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[4][5] Additionally, T0901317 acts as an inverse agonist for the Retinoic acid receptor-related Orphan Receptors RORα and RORγ.[4] These off-target activities can lead to complex biological responses that may confound experimental results.
Q3: What are the most common undesirable side effects of T0901317 observed in vitro and in vivo?
The most prominent side effect of T0901317 is the induction of lipogenesis, particularly in hepatic cells. This is primarily mediated by the upregulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in fatty acid synthesis.[6][7] This can lead to intracellular lipid accumulation and, in animal models, hypertriglyceridemia and hepatic steatosis.[6] At higher concentrations, T0901317 can also induce cytotoxicity and apoptosis in various cell lines.[8]
Q4: How can I prepare and store T0901317 for cell culture experiments?
T0901317 is soluble in DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and store it at -20°C. For cell culture experiments, the stock solution should be diluted in the culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Fresh dilutions should be prepared for each experiment to ensure the stability and activity of the compound.
Troubleshooting Guides
Problem 1: Excessive Cytotoxicity or Apoptosis in Treated Cells
Symptoms:
-
Reduced cell viability in a dose-dependent manner.
-
Increased markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining).[8]
-
Changes in cell morphology, such as cell shrinkage and membrane blebbing.
Possible Causes:
-
High Concentration: T0901317 can induce apoptosis at higher concentrations, which may be independent of its LXR agonistic activity.[8]
-
Off-Target Effects: Activation of other signaling pathways by off-target binding could contribute to cell death.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to T0901317.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform a thorough dose-response (e.g., 0.1 µM to 50 µM) and time-course (e.g., 12, 24, 48, 72 hours) analysis to identify the optimal concentration and duration that elicits the desired LXR activation without significant cytotoxicity.[8]
-
Use LXR-Null or Knockdown Cells: To confirm that the observed cytotoxicity is an off-target effect, utilize cell lines where LXRα and/or LXRβ have been knocked out or knocked down. If the cytotoxic effect persists in these cells, it is likely LXR-independent.[8]
-
Monitor Apoptosis Markers: Use assays like caspase activity assays or flow cytometry with Annexin V and propidium iodide to quantify apoptosis and distinguish it from necrosis.[8]
Problem 2: Unwanted Lipogenesis and Lipid Accumulation
Symptoms:
-
Visible accumulation of lipid droplets within cells, observable by microscopy.
-
Increased expression of lipogenic genes such as SREBP-1c, FASN, and SCD1.[6]
-
Increased intracellular triglyceride content.
Possible Causes:
-
On-Target LXR Activation: Induction of lipogenesis is a known on-target effect of LXR activation, particularly through LXRα.[6]
-
High Glucose Media: High glucose concentrations in the culture media can exacerbate lipogenesis.
Solutions:
-
Co-treatment with an AMPK Activator: Co-administering T0901317 with an AMP-activated protein kinase (AMPK) activator, such as resveratrol, has been shown to suppress T0901317-induced fat accumulation.[3] Resveratrol can activate AMPK, which in turn phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[3]
-
Optimize Media Conditions: Consider using a lower glucose culture medium if compatible with your cell line, as high glucose can potentiate lipogenic effects.
-
Quantify Lipid Accumulation: Use stains like Oil Red O or Nile Red to visualize and quantify intracellular lipid droplets.[4] Biochemical assays can be used to measure total intracellular triglyceride levels.
Problem 3: Differentiating On-Target vs. Off-Target Effects
Symptoms:
-
An observed cellular response that could be mediated by LXR, FXR, PXR, or RORs.
-
Difficulty in attributing a specific phenotype to the activation of a single nuclear receptor.
Possible Causes:
-
Promiscuous Nature of T0901317: T0901317's ability to bind to multiple nuclear receptors makes it challenging to dissect the specific signaling pathways involved.[4][5]
Solutions:
-
Use of Receptor-Specific Agonists and Antagonists: In parallel experiments, use more selective agonists and antagonists for LXR, FXR, PXR, and RORs to confirm which receptor is responsible for the observed effect.
-
Gene Knockdown/Knockout Models: Employ siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the respective nuclear receptors (LXRα, LXRβ, FXR, PXR, RORα, RORγ) to determine which receptor is necessary for the T0901317-induced phenotype.
-
Reporter Gene Assays: Use luciferase reporter assays containing the response elements for each respective nuclear receptor to quantify the activation or repression of each target by T0901317 in your specific cell system.
-
Gene Expression Analysis: Analyze the expression of well-established target genes for each receptor. For example, ABCA1 and SREBP-1c for LXR, SHP for FXR, and CYP3A4 for PXR.
Data Presentation
Table 1: Receptor Activity Profile of T0901317
| Receptor | Activity | EC50 / Ki | Reference(s) |
| LXRα | Agonist | EC50: ~20-50 nM | [4] |
| LXRβ | Agonist | - | [1] |
| FXR | Agonist | EC50: ~5 µM | [4][5] |
| PXR | Agonist | Similar potency to LXR | [4][5] |
| RORα | Inverse Agonist | Ki: 132 nM | [4] |
| RORγ | Inverse Agonist | Ki: 51 nM | [4] |
Table 2: Common Experimental Concentrations of T0901317
| Cell Line | Concentration Range | Observed Effect(s) | Reference(s) |
| Ovarian Carcinoma (CaOV3, SKOV3, A2780) | 5 - 50 µM | Inhibition of proliferation, G1 cell cycle arrest, apoptosis | [8] |
| Non-Small-Cell Lung Cancer (A549, HCC827-8-1) | 5 µM | Inhibition of migration and invasion | [1] |
| Hepatocytes (Hepa 1-6) | 1 µM | Intracellular fat accumulation | [3] |
| Prostate Cancer (LNCaP) | 1 - 10 µM | Antiproliferative effects |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay for Apoptosis Detection
This protocol is adapted from studies investigating T0901317-induced apoptosis.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of T0901317 concentrations (e.g., 5, 10, 20, 40, 50 µM) and a vehicle control (0.1% DMSO) for the desired duration (e.g., 6, 12, 24 hours).
-
Assay: Add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is a standard method for visualizing intracellular lipid droplets.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat with T0901317 (e.g., 1 µM) and controls for the desired time.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Washing: Wash cells with water and then with 60% isopropanol for 5 minutes.
-
Staining: Allow the isopropanol to evaporate completely and then add Oil Red O working solution to cover the cells for 10-15 minutes.
-
Washing: Remove the staining solution and wash with 60% isopropanol, followed by a final wash with water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1 minute and then wash with water.
-
Visualization: Mount the coverslips on microscope slides and visualize lipid droplets (stained red) under a microscope.
Mandatory Visualizations
Caption: On-target LXR signaling pathway activated by T0901317.
Caption: Off-target activities of T0901317 on other nuclear receptors.
Caption: A logical workflow for troubleshooting T0901317 experiments.
References
- 1. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Suppresses T0901317-Induced Hepatic Fat Accumulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The LXR ligand T0901317 induces severe lipogenesis in the db/db diabetic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative effect of LXR agonist T0901317 in ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol suppresses T0901317-induced hepatic fat accumulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: T900607 In Vivo Efficacy
Welcome to the technical support center for T900607. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound.
Understanding this compound
This compound is a potent, small molecule inhibitor of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. While demonstrating significant anti-neoplastic potential, its low aqueous solubility presents a primary challenge to achieving optimal efficacy in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the polymerization of tubulin, a key component of microtubules. This disruption of the microtubule network, which is essential for cell division, leads to cell cycle arrest and programmed cell death (apoptosis).
Q2: What are the main challenges in using this compound in vivo?
A2: The primary challenge is its poor water solubility. This compound is soluble in DMSO but not in water, which can lead to low bioavailability and precipitation upon administration, thereby reducing its therapeutic efficacy. A phase I clinical trial also reported cardiotoxicity at higher doses, which should be a consideration in preclinical study design.
Q3: What formulation strategies can be used to improve the solubility and bioavailability of this compound?
A3: Several strategies can be employed to enhance the delivery of poorly soluble drugs like this compound. These include:
-
Co-solvents: Using a mixture of solvents, such as DMSO and PEG, can help maintain solubility upon injection.
-
Liposomes: Encapsulating this compound in liposomes can improve its solubility, stability, and circulation time.
-
Nanoparticle Formulations: Polymeric nanoparticles or solid lipid nanoparticles can enhance bioavailability and potentially target tumor tissues.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can improve absorption by forming a microemulsion in the gastrointestinal tract.
Q4: What are the known toxicities of this compound?
A4: A phase I clinical trial in humans reported dose-limiting cardiotoxicity, including a grade 4 troponin increase and a grade 5 myocardial infarction at a dose of 270 mg/m². Interestingly, the same report mentions that further animal cardiotoxicity studies did not reveal any cardiac effects. However, researchers should remain vigilant and consider cardiac monitoring in their preclinical toxicology assessments.
Troubleshooting Guides
Problem 1: Low or Inconsistent Anti-Tumor Efficacy in Xenograft Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability due to Low Solubility | - Optimize Formulation: Experiment with different formulation strategies (see FAQ Q3). Start with a simple co-solvent system (e.g., DMSO:PEG:Saline) and progress to more complex formulations like liposomes or nanoparticles if necessary.- Adjust Administration Route: Intravenous (IV) or intraperitoneal (IP) injections are common for poorly soluble compounds to bypass first-pass metabolism. If oral administration is necessary, consider SEDDS. |
| Inadequate Dosing | - Dose Escalation Study: Perform a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD).- Review Clinical Data: The recommended phase II dose in humans was 130 mg/m² IV every 21 days. Use allometric scaling to estimate a starting dose for your animal model, but be prepared to adjust based on tolerability and efficacy. |
| Rapid Metabolism and Clearance | - Pharmacokinetic (PK) Study: Conduct a PK study to determine the half-life of this compound in your animal model. The reported half-life in humans is less than 1 hour.- Adjust Dosing Frequency: Based on the PK data, you may need to increase the dosing frequency to maintain therapeutic concentrations. |
| Tumor Model Resistance | - Confirm Target Expression: Ensure the chosen cancer cell line expresses tubulin isoforms sensitive to this compound.- Consider Combination Therapy: Explore combining this compound with other anti-cancer agents that have a different mechanism of action. |
Problem 2: Adverse Events or Toxicity Observed in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.- Minimize DMSO Concentration: High concentrations of DMSO can be toxic. Aim for a final DMSO concentration of <10% in the administered formulation. |
| Compound-Related Toxicity (e.g., Cardiotoxicity) | - Dose Reduction: If toxicity is observed, reduce the dose to a lower, non-toxic level.- Cardiac Monitoring: In long-term studies, consider monitoring cardiac function through methods like electrocardiography (ECG) or echocardiography, especially at higher doses.- Histopathology: At the end of the study, perform histopathological analysis of major organs, with a focus on the heart, to assess for any tissue damage. |
| Acute Toxicity from Injection | - Slow Infusion: For IV administration, a slower infusion rate can reduce acute toxicity.- Formulation Optimization: Ensure the formulation is well-solubilized and free of precipitates to avoid embolism. |
Quantitative Data Summary
Table 1: this compound Clinical Trial Pharmacokinetic Parameters (Human)
| Parameter | Value | Reference |
| Recommended Phase II Dose | 130 mg/m² (IV infusion over 60 min, 21-day cycle) | |
| Half-life (t½) | < 1 hour | |
| AUC and Cmax | Increase with dose | |
| Clearance | No apparent dose dependency | |
| Toxicity | Cardiac toxicity observed at higher doses |
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
Objective: To confirm the inhibitory effect of this compound on tubulin polymerization.
Methodology:
-
Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a reaction mixture containing the tubulin solution, GTP, and a fluorescent reporter.
-
Add this compound at various concentrations (with a DMSO vehicle control) to the wells of a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C.
-
Monitor the increase in fluorescence over time using a plate reader. A decrease in the rate and extent of fluorescence in the presence of this compound indicates inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces G2/M cell cycle arrest.
Methodology:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry. An accumulation of cells in the G2/M phase of the cell cycle is indicative of this compound's mechanism of action.
Apoptosis Assay by Annexin V Staining
Objective: To confirm that this compound induces apoptosis.
Methodology:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in a solution containing Annexin V-FITC and propidium iodide (PI).
-
Analyze the cells by flow cytometry. An increase in the population of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis) indicates that this compound induces apoptosis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound in vivo experiments.
Technical Support Center: T900607 Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T900607, a potent tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a pentafluorophenylsulfonamide compound that acts as a tubulin polymerization inhibitor. It binds to the colchicine binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells.
Q2: How does the cytotoxicity of this compound differ between normal and cancer cells?
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to result in:
-
G2/M Phase Cell Cycle Arrest: Disruption of the mitotic spindle prevents cells from progressing through mitosis.
-
Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.
-
Changes in Cell Morphology: Cells may appear rounded and detached from the culture surface due to the breakdown of the cytoskeleton.
Q4: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell numbers.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Problem 2: No significant cell death observed after this compound treatment.
-
Possible Cause: The cell line is resistant to this compound.
-
Solution: Verify the expression of multidrug resistance proteins (e.g., P-glycoprotein) in your cell line. Consider using a higher concentration range or a longer incubation time.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Apoptosis is a time-dependent process. Extend the incubation period (e.g., 48 or 72 hours) to allow for the induction of cell death.
-
-
Possible Cause: The chosen cell death assay is not appropriate.
-
Solution: Use multiple assays to assess cell viability and cell death (e.g., MTT, Annexin V/PI staining, caspase activity assays).
-
Problem 3: Difficulty in detecting G2/M arrest.
-
Possible Cause: Asynchronous cell population.
-
Solution: Synchronize the cells at the G1/S boundary before adding this compound to enrich the population of cells entering mitosis.
-
-
Possible Cause: Incorrect timing of analysis.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal G2/M arrest (typically 18-24 hours post-treatment).
-
Data Presentation
Table 1: Representative Cytotoxicity of this compound in Cancer vs. Normal Cells (Hypothetical Data)
Disclaimer: The following table presents hypothetical IC50 values to illustrate the expected differential cytotoxicity of a tubulin inhibitor like this compound. These values are not derived from direct experimental data for this compound and should be used for conceptual understanding only.
| Cell Line | Cell Type | Tissue of Origin | IC50 (nM) |
| MCF-7 | Cancer | Breast | 15 |
| A549 | Cancer | Lung | 25 |
| HCT116 | Cancer | Colon | 10 |
| PC-3 | Cancer | Prostate | 30 |
| hTERT-RPE1 | Normal | Retinal Pigment Epithelium | > 1000 |
| NHDF | Normal | Dermal Fibroblast | > 1000 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentration for 18-24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest the cells and wash with 1X Annexin V binding buffer.
-
Resuspend the cells in 100 µL of binding buffer and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of binding buffer and analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Navigating T900607 Solubility Challenges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the tubulin polymerization inhibitor, T900607. This guide offers practical solutions and detailed protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
Q2: My this compound precipitated when I added it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue due to the low water solubility of this compound (reported as 0.0697 mg/mL or 0.9 mg/mL)[1][2]. To avoid this, it is crucial to first dissolve this compound in 100% DMSO to create a concentrated stock solution. When preparing your final working solution, add the DMSO stock solution to your aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. It is also important to ensure that the final concentration of DMSO in your experimental setup is kept to a minimum, ideally below 0.1%, to avoid solvent-induced artifacts.
Q3: What is the recommended concentration for a this compound stock solution?
A3: While a definitive manufacturer's recommendation for stock solution concentration is not specified in the available resources, a common practice for compounds with similar solubility profiles is to prepare a high-concentration stock in DMSO, for example, at 10 mM. This allows for small volumes to be used for dilution into your experimental medium, thereby minimizing the final DMSO concentration.
Q4: How should I store my this compound solid compound and stock solutions?
A4: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 0-4°C is acceptable[3]. This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experimental workflows with this compound.
Problem 1: this compound powder is not dissolving in the initial solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient solvent volume. | Increase the volume of DMSO incrementally. | The powder fully dissolves. |
| Inadequate mixing. | Vortex the solution for an extended period. Gentle warming (to no more than 37°C) can also be attempted, but be cautious of potential compound degradation. | A clear solution is obtained. |
| Compound has degraded. | Use a fresh vial of this compound. | The new batch of powder dissolves as expected. |
Problem 2: Precipitate forms when diluting the DMSO stock solution into aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound exceeds its aqueous solubility limit. | Re-calculate the required volume of stock solution to achieve a lower final concentration. | A clear working solution is formed. |
| Improper mixing technique. | Add the DMSO stock solution dropwise into the aqueous buffer while continuously vortexing or stirring vigorously. | The compound remains in solution. |
| The final DMSO concentration is too low to maintain solubility. | While aiming for a low final DMSO concentration is important, ensure it is sufficient to keep this compound in solution at the desired final concentration. A final DMSO concentration of 0.1% is generally well-tolerated by most cell lines. | A stable working solution is achieved. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (MW: 411.30 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.113 mg of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visualizing the Mechanism of Action of this compound
This compound exerts its anti-cancer effects by interfering with the normal dynamics of microtubules, which are essential components of the cell's cytoskeleton. This disruption leads to a halt in the cell division process and ultimately triggers programmed cell death, or apoptosis.
Caption: Mechanism of action of this compound.
The workflow for preparing and using this compound in a typical cell-based assay involves careful dissolution and dilution steps to avoid precipitation.
Caption: Experimental workflow for this compound.
This compound-induced cell cycle arrest ultimately leads to the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced apoptosis pathway.
References
Validation & Comparative
A Mechanistic Showdown: T900607 vs. Paclitaxel in Tubulin-Targeted Cancer Therapy
A Comparative Analysis of Two Potent Antimitotic Agents
In the landscape of cancer therapeutics, the microtubule network remains a prime target for intervention. Disrupting the dynamic instability of tubulin polymerization is a proven strategy to halt cell division and induce apoptosis in rapidly proliferating cancer cells. This guide provides a detailed comparison of the mechanisms of action of two such agents: T900607, a tubulin polymerization inhibitor, and paclitaxel, a well-established microtubule stabilizer. While both compounds ultimately lead to mitotic arrest and cell death, their opposing effects on tubulin dynamics give rise to distinct molecular and cellular consequences.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibits tubulin polymerization | Stabilizes existing microtubules |
| Binding Site on Tubulin | Colchicine-binding site on β-tubulin | Taxol-binding site on β-tubulin[1] |
| Effect on Microtubules | Depolymerization | Hyper-stabilization and bundling |
| Cell Cycle Arrest | G2/M phase | G2/M phase[2] |
| Apoptosis Induction | Yes | Yes[2] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and paclitaxel lies in their interaction with tubulin, the protein subunit of microtubules.
This compound: A Disruptor of Microtubule Formation
This compound belongs to the class of compounds that inhibit tubulin polymerization. It exerts its antimitotic effect by binding to the colchicine site on β-tubulin. This binding prevents the tubulin dimers from assembling into microtubules. The resulting disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and the subsequent activation of apoptotic pathways.
Paclitaxel: A Proponent of Microtubule Stability
In stark contrast, paclitaxel is a microtubule-stabilizing agent[1]. It binds to a distinct site on β-tubulin, known as the taxol-binding site[1]. This interaction promotes the assembly of tubulin into microtubules and prevents their depolymerization, leading to the formation of abnormally stable and non-functional microtubule bundles. This "freezing" of the microtubule dynamics also results in a G2/M cell cycle arrest and the induction of apoptosis[2].
Quantitative Comparison of Cellular Effects
The following tables summarize the quantitative data from preclinical studies, highlighting the distinct cellular responses to this compound (represented by a typical colchicine-binding site inhibitor due to the limited public data on this compound) and paclitaxel.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 / EC50 | Cell Line / System |
| Representative Colchicine-Binding Site Inhibitor | Inhibition of tubulin assembly | 2.8 - 3.7 µM | Purified tubulin |
| Paclitaxel | Induction of tubulin assembly | 23 µM | Purified tubulin[1] |
| Paclitaxel | Cellular microtubule stabilization | 16.3 - 246.9 nM | MCF-7, MCF-10A, MDA-MB-231 cells[3] |
Table 2: Effect on Cell Cycle Distribution
| Compound | Concentration | Treatment Duration | Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Paclitaxel | 0.05 mg/L | 14 hours | Sp2 mouse hybridoma | 2.5 (±0.9) | 5 (±0.8) | 92.4 (±1.5)[4] |
| Paclitaxel | 1 µM | 24 hours | Canine Mammary Gland Tumor (CHMm) | Significantly Decreased | Significantly Decreased | Significantly Increased[2] |
Table 3: Induction of Apoptosis
| Compound | Concentration | Treatment Duration | Cell Line | Apoptosis Assay | Key Findings |
| Paclitaxel | 2 µM | 24 hours | Prostate Cancer (PC3M) | Annexin V-FITC/PI | Significant increase in apoptotic cells[5] |
| Paclitaxel | 50 and 100 nM | 72 hours | Non-small Cell Lung Cancer (PC9-MET) | Annexin V-FITC/PI | Dose-dependent increase in apoptosis[6] |
Signaling Pathways to Apoptosis
Both this compound and paclitaxel trigger programmed cell death, or apoptosis, following mitotic arrest. However, the upstream signaling cascades can differ.
This compound-Induced Apoptosis (Hypothesized)
As a tubulin polymerization inhibitor, this compound's disruption of the microtubule network is a potent cellular stressor. This is hypothesized to activate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.
Paclitaxel-Induced Apoptosis
Paclitaxel-induced apoptosis is known to involve multiple signaling pathways. The stabilization of microtubules can lead to the activation of both intrinsic and extrinsic apoptotic pathways. Key signaling molecules implicated include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the activation of caspase cascades. Furthermore, paclitaxel has been shown to modulate the PI3K/AKT and MAPK signaling pathways to promote apoptosis[2].
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action of this compound and paclitaxel.
1. Tubulin Polymerization Assay
-
Objective: To determine the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Methodology: Purified tubulin is incubated with the test compound in a temperature-controlled spectrophotometer. The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance at 340 nm over time. For microtubule-stabilizing agents like paclitaxel, an increase in the rate and extent of polymerization is observed. For inhibitors like this compound, a decrease in the rate and extent of polymerization is expected.
-
Data Analysis: The initial rate of polymerization and the maximum absorbance are calculated. For inhibitors, the IC50 (concentration causing 50% inhibition) is determined. For stabilizers, the EC50 (concentration causing 50% of the maximal effect) is determined.
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.
-
Methodology: Cells are treated with the test compound for a specified duration. After treatment, the cells are harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured using a flow cytometer. The amount of DNA in a cell correlates with its phase in the cell cycle (e.g., cells in G2/M have twice the DNA content of cells in G0/G1).
-
Data Analysis: The data is presented as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
3. Apoptosis Analysis by Western Blot
-
Objective: To detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Methodology: Cells are treated with the test compound, and whole-cell lysates are prepared. Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore for detection.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression between treated and untreated cells.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule-targeting agents with opposing mechanisms of action. This compound, as a tubulin polymerization inhibitor, prevents the formation of microtubules, while paclitaxel stabilizes them. Despite their different approaches, both compounds effectively induce a G2/M cell cycle arrest and trigger apoptosis, making them potent anticancer agents. Understanding these mechanistic nuances is crucial for the rational design of novel chemotherapeutic strategies and for predicting potential synergistic or antagonistic interactions in combination therapies. Further preclinical studies on this compound are warranted to fully elucidate its apoptotic signaling pathways and to provide a more direct quantitative comparison with established agents like paclitaxel.
References
- 1. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 4. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression [mdpi.com]
- 6. The Mechanisms of the Growth Inhibitory Effects of Paclitaxel on Gefitinib-resistant Non-small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
T900607 Target Validation in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T900607, a tubulin polymerization inhibitor, with other microtubule-targeting agents. Experimental data is presented to support the validation of its target in cancer cells, alongside detailed experimental protocols and visualizations of the relevant signaling pathways.
Executive Summary
This compound is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, a critical process for cell division. It binds to the colchicine-binding site on β-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). This guide compares the efficacy of this compound with established tubulin inhibitors, including paclitaxel, vincristine, and colchicine, providing available quantitative data and outlining the experimental methodologies used for their evaluation.
Comparative Performance of Tubulin Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and its alternatives in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in experimental conditions can influence the results.
Table 1: IC50 Values of Colchicine-Binding Site Inhibitors (nM)
| Cell Line | This compound (or similar analogs) | Colchicine |
| A549 (Lung) | ~1.5 (similar analog) | >10,000[1] |
| MCF-7 (Breast) | <100 (similar analog) | 10.6 ± 1.8[1] |
| HeLa (Cervical) | Potent (nM range) | - |
| DU-145 (Prostate) | Potent (nM range) | - |
| MDA-MB-231 (Breast) | Potent (nM range) | - |
| HCT116 (Colon) | - | 2.3 nM (for a derivative)[2] |
| HEK293/ABCB1 (Resistant) | 314.7 ± 73.1 | >10,000[1] |
Table 2: IC50 Values of Other Tubulin Inhibitors (nM)
| Cell Line | Paclitaxel | Vincristine |
| A549 (Lung) | - | - |
| MCF-7 (Breast) | 64,460 (as Taxol)[3] | 239,510[3] |
| HeLa (Cervical) | 33 (for colony formation) | 62 (for colony formation) |
| Ovarian Carcinoma Cell Lines | 0.4 - 3.4[4] | - |
| HEK293/ABCB1 (Resistant) | 3496.0 ± 657.8[1] | >10,000[1] |
Signaling Pathways and Mechanism of Action
This compound and other colchicine-binding site inhibitors disrupt microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell undergoes apoptosis.
Figure 1. Signaling pathway of this compound leading to apoptosis.
Experimental Workflows
The validation of this compound's target and its comparison with other tubulin inhibitors involve a series of key experiments. The general workflow for these experiments is outlined below.
Figure 2. General experimental workflow for target validation.
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer at 340 nm.
-
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound, paclitaxel, vincristine, colchicine)
-
Temperature-controlled spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the test compound or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.
-
Record the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Analyze the polymerization curves to determine the extent of inhibition or promotion of tubulin polymerization.
-
Cell Viability Assay (MTT/MTS)
These colorimetric assays are used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the cell cycle and apoptosis signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Treated and untreated cancer cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with the test compounds.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
-
Logical Comparison of Tubulin Inhibitor Classes
Tubulin inhibitors can be broadly categorized based on their binding site and effect on microtubule dynamics.
Figure 3. Classification of tubulin inhibitors.
Conclusion
This compound demonstrates potent activity as a tubulin polymerization inhibitor by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. While direct comparative data is still emerging, preliminary evidence suggests its efficacy is comparable to or, in some cases, superior to other colchicine-site inhibitors, particularly in overcoming certain types of drug resistance. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to established microtubule-targeting agents like paclitaxel and vincristine. The experimental protocols and workflows provided in this guide offer a standardized framework for such comparative evaluations.
References
- 1. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Data - NCI [dctd.cancer.gov]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimitotic Activity of T900607 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction to T900607
This compound is a pentafluorophenylsulfonamide compound identified as a potent antineoplastic agent. Its mechanism of action involves the inhibition of tubulin polymerization by irreversibly binding to the colchicine binding site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][2][3] The chemical structure of this compound is N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide.
Comparative Data Summary
A crucial aspect of comparing this compound analogues is the quantitative assessment of their biological activities. The following table provides a template for summarizing key experimental data. Researchers can populate this table with their findings to facilitate a direct comparison of the antimitotic potency of different analogues.
| Compound ID | Structure/Modification | Tubulin Polymerization IC50 (µM) | Cell Line 1 GI50 (µM) | Cell Line 2 GI50 (µM) | % Cells in G2/M Phase (at concentration X) |
| This compound | Reference Compound | Data | Data | Data | Data |
| Analogue 1 | Modification 1 | Data | Data | Data | Data |
| Analogue 2 | Modification 2 | Data | Data | Data | Data |
| Analogue 3 | Modification 3 | Data | Data | Data | Data |
Caption: Comparative antimitotic activity of this compound and its analogues.
Signaling Pathway and Mechanism of Action
Antimitotic agents like this compound that target tubulin dynamics ultimately disrupt the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged mitotic arrest and, in many cases, apoptosis.
Caption: Mechanism of action for this compound and its analogues.
Experimental Protocols
Detailed and consistent experimental procedures are paramount for generating reliable and comparable data. The following are standard protocols for assessing the antimitotic activity of compounds like this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Caption: Workflow for the Tubulin Polymerization Assay.
Protocol:
-
Reagents: Purified tubulin (>99%), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compounds (this compound and analogues), positive control (e.g., Nocodazole), and negative control (DMSO).
-
Procedure:
-
On ice, add tubulin polymerization buffer and GTP to a 96-well plate.
-
Add the test compounds at various concentrations.
-
Pre-warm the plate to 37°C in a spectrophotometer.
-
Initiate the reaction by adding ice-cold tubulin to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value (the concentration of compound that inhibits polymerization by 50%) is calculated for each analogue.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HeLa, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound analogues for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][4][5][6]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2][4]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the GI50 (the concentration that inhibits cell growth by 50%) for each compound.
Cell Cycle Analysis
This assay quantifies the percentage of cells in different phases of the cell cycle, revealing the extent of G2/M arrest induced by the compounds.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI). It is important to include RNase in the staining solution to prevent staining of double-stranded RNA.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The systematic evaluation of this compound analogues using the standardized assays outlined in this guide will enable a robust comparison of their antimitotic activities. By presenting the data in a clear, tabular format and understanding the underlying mechanism of action, researchers can effectively identify structure-activity relationships and select promising candidates for further development in the pursuit of novel anticancer therapeutics.
References
- 1. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Potent T900607 Derivatives: A Comparative Guide to Tubulin Polymerization Inhibitors
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is paramount in the design of more effective and specific therapeutic agents. This guide provides a comparative analysis of T900607 and its derivatives, focusing on their activity as tubulin polymerization inhibitors. While initial reports suggested this compound acts as a Liver X Receptor (LXR) agonist, extensive research has clarified its primary mechanism of action as a potent inhibitor of tubulin polymerization, binding to the colchicine site and exhibiting significant anticancer activity.
This guide synthesizes available data on the SAR of compounds related to this compound, offering insights into the chemical modifications that influence their biological activity. Due to a lack of publicly available research detailing a comprehensive SAR study on a series of direct this compound derivatives, this comparison draws upon data from analogous series of tubulin inhibitors to elucidate key structural requirements for potent anti-cancer activity.
Comparative Analysis of Tubulin Polymerization Inhibitors
The potency of tubulin polymerization inhibitors is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and other representative tubulin inhibitors that share structural similarities or bind to the same site.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features |
| This compound | Various | Not Publicly Available in Detail | N-(3-ureidophenyl)pentafluorobenzenesulfonamide core |
| Combretastatin A-4 (CA-4) | Various | ~0.002 - 0.02 | Cis-stilbene core, trimethoxyphenyl A-ring |
| Indole Derivatives | Various | 0.01 - 5.0 | Indole scaffold, often with trimethoxyphenyl moiety |
| Chalcones | Various | 0.1 - 10.0 | α,β-unsaturated ketone linker between two aryl rings |
| Quinazolines | Various | 0.05 - >10 | Quinazoline core with various substitutions |
Structure-Activity Relationship Insights
While specific SAR data for a library of this compound derivatives is not available, analysis of related tubulin inhibitors that bind to the colchicine site provides valuable insights into the structural modifications that can enhance or diminish activity.
The A-Ring (Trimethoxyphenyl Moiety Analog): In many potent colchicine-site inhibitors, a trimethoxyphenyl ring (A-ring) is a crucial feature for high affinity. For this compound, the pentafluorophenyl group serves a similar role. Modifications to this ring can significantly impact activity.
-
Substitution Pattern: The 3,4,5-trimethoxy substitution pattern on the A-ring is generally optimal for activity in many series.
-
Bioisosteric Replacements: Replacing the methoxy groups with other small, electron-donating groups can sometimes be tolerated, but often leads to a decrease in potency. The highly electronegative fluorine atoms in this compound's pentafluorophenyl ring represent a significant deviation from this trend and contribute to its unique properties.
The B-Ring and Linker: The central ring and the linker connecting the two aryl moieties are critical for establishing the correct conformation for binding to the colchicine site.
-
Conformation: A cis-stilbene or a conformationally restricted analog that mimics the cis geometry is often required for high potency. The sulfonamide linker in this compound provides a degree of flexibility that allows it to adopt the necessary conformation.
-
Linker Modifications: Altering the linker can impact the dihedral angle between the two aryl rings, which is a key determinant of binding affinity.
The B-Ring Substituents: Substituents on the second aryl ring (the B-ring) can influence potency and selectivity.
-
Urea Moiety: The urea group on the phenyl ring of this compound is likely involved in hydrogen bonding interactions within the colchicine binding pocket, contributing to its affinity. Modifications to this group would be expected to have a significant impact on activity.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not publicly available. However, standard methodologies used for evaluating tubulin polymerization inhibitors are described below.
Synthesis of Tubulin Inhibitors
The synthesis of compounds like this compound typically involves multi-step organic synthesis. For example, the synthesis of the core N-(3-aminophenyl)pentafluorobenzenesulfonamide could be achieved by the reaction of 3-nitroaniline with pentafluorobenzenesulfonyl chloride, followed by reduction of the nitro group. The final urea formation could then be accomplished by reacting the resulting aniline with a suitable isocyanate or by a similar urea-forming reaction.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Preparation: Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., PIPES buffer) and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A positive control (e.g., colchicine) and a negative control (solvent only) are included.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Data Analysis: The rate and extent of polymerization are calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.
Cell-Based Antiproliferative Assays (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound and related compounds is the cell cycle, specifically mitosis. By inhibiting tubulin polymerization, these agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel tubulin inhibitors.
Comparative Analysis of T900607 in Drug-Resistant Cancer Models: A Guideline for Cross-Resistance Studies
For Immediate Release
This guide provides a comprehensive framework for conducting and interpreting cross-resistance studies of the investigational tubulin-targeting agent, T900607. As a novel compound that disrupts microtubule polymerization, understanding its efficacy in the context of pre-existing resistance to other chemotherapeutics is critical for its clinical development. This document outlines the key experimental comparisons, detailed protocols, and the underlying molecular pathways relevant to assessing the cross-resistance profile of this compound.
While specific experimental data on the cross-resistance of this compound is not yet publicly available, this guide offers a robust methodology for researchers and drug development professionals to evaluate its potential advantages over existing tubulin inhibitors and other anticancer agents.
Comparative Efficacy Against Resistant Cancer Cell Lines
A crucial step in evaluating a new anticancer agent is to determine its activity against cancer cells that have developed resistance to standard-of-care therapies. The following table structure is proposed for presenting comparative cytotoxicity data.
Table 1: Comparative in vitro Cytotoxicity of this compound and Standard Chemotherapeutic Agents
| Cell Line | Primary Resistance Mechanism | This compound IC₅₀ (nM) | Paclitaxel IC₅₀ (nM) | Vincristine IC₅₀ (nM) | Doxorubicin IC₅₀ (nM) |
| Parental Cell Lines | |||||
| MCF-7 (Breast Cancer) | Drug-Sensitive | Data to be determined | Reference Value | Reference Value | Reference Value |
| A549 (Lung Cancer) | Drug-Sensitive | Data to be determined | Reference Value | Reference Value | Reference Value |
| HCT116 (Colon Cancer) | Drug-Sensitive | Data to be determined | Reference Value | Reference Value | Reference Value |
| Resistant Cell Lines | |||||
| MCF-7/ADR | P-gp Overexpression | Data to be determined | Expected High | Expected High | Expected High |
| NCI/ADR-RES | P-gp Overexpression | Data to be determined | Expected High | Expected High | Expected High |
| A549-T12 | β-tubulin Mutation | Data to be determined | Expected High | Data to be determined | Reference Value |
| KB-V1 | P-gp Overexpression | Data to be determined | Expected High | Expected High | Data to be determined |
IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cell population. P-gp: P-glycoprotein, a major efflux pump responsible for multidrug resistance.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and comparator drugs.
-
Cell Seeding: Plate cancer cells (both parental and resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs (e.g., Paclitaxel, Vincristine, Doxorubicin) in appropriate cell culture media. Replace the existing media with the drug-containing media.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values using non-linear regression analysis.
Efflux Pump Substrate Analysis (Rhodamine 123 Efflux Assay)
This assay determines if this compound is a substrate of efflux pumps like P-glycoprotein.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123.
-
Drug Incubation: Add this compound, a known P-gp inhibitor (e.g., Verapamil), or a known P-gp substrate (e.g., Vinblastine) to the cells.
-
Efflux Measurement: Monitor the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer. A decrease in fluorescence indicates efflux of the substrate.
-
Data Interpretation: If this compound inhibits the efflux of Rhodamine 123 (similar to Verapamil), it suggests it may be an inhibitor of the pump. If this compound does not affect Rhodamine 123 efflux, it is likely not a substrate.
Signaling Pathways and Mechanisms of Resistance
Understanding the molecular pathways affected by this compound and the mechanisms of resistance to tubulin inhibitors is key to interpreting cross-resistance data.
Tubulin Polymerization and Drug Action
This compound is a tubulin active agent that disrupts microtubule polymerization. This is a critical process for cell division, and its inhibition leads to cell cycle arrest and apoptosis.
In Vivo Efficacy of T900607 Compared to Standard Chemotherapy in Liver Cancer: A Data Review
This guide, therefore, summarizes the available in vivo efficacy data for established standard-of-care chemotherapeutic agents in hepatocellular carcinoma (HCC), namely sorafenib, oxaliplatin, and gemcitabine. The data is presented to serve as a benchmark for the performance of standard therapies in preclinical settings.
Standard Chemotherapy: Summary of In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Models
The following tables summarize the quantitative data on the in vivo anti-tumor effects of sorafenib, oxaliplatin, and gemcitabine in various human HCC xenograft mouse models.
Table 1: In Vivo Efficacy of Sorafenib in HCC Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Source |
| HuH-7 | Xenograft Mice | 40 mg/kg, p.o. daily for 3 weeks | 40% reduction in tumor growth compared to control | [1][2] |
| HLE | Nude Mice Xenograft | 25 mg/kg | 49.3% inhibition of tumor growth compared to vehicle control | [3] |
| HepG2 | Orthotopic HCC Xenografts in NSG Mice | Not specified | Significantly more effective in inhibiting tumor growth when combined with DSF/Cu than sorafenib alone | [4] |
| HepG2 | Xenograft Model | 25 mg/kg by gavage once a day | Synergistic antitumor effect when combined with CuB | [5] |
Table 2: In Vivo Efficacy of Oxaliplatin in HCC Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Source |
| HCCLM3 & Hep3B | Xenograft Model | Not specified | Inhibition of tumor growth | [6] |
| MHCC97H | s.c. tumor | Not specified | Significant inhibition of tumor growth | [7] |
| PLC/PRF/5 | Nude mouse xenograft | Not specified | Slight suppression of tumor growth compared to control | [8] |
Table 3: In Vivo Efficacy of Gemcitabine in HCC Xenograft Models
| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Source |
| Choi-CK (Cholangio-carcinoma) | Xenograft Model | Not specified | Inhibition of tumor growth | [9] |
| Pancreatic Cancer | Xenograft Model | Not specified | More significant inhibition of xenograft tumor growth after HK2 knockdown | [10] |
Experimental Protocols
Detailed methodologies for the cited key experiments are provided below to allow for replication and comparison of study designs.
Sorafenib in HuH-7 Xenograft Model[1][2]
-
Cell Line: Human hepatocellular carcinoma cell line HuH-7.
-
Animal Model: HuH-7 cell line xenograft mice.
-
Drug Administration: Sorafenib was administered orally (p.o.) at a dose of 40 mg/kg daily for 3 weeks.
-
Efficacy Evaluation: Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.
Oxaliplatin in HCCLM3 and Hep3B Xenograft Models[6]
-
Cell Lines: Human hepatocellular carcinoma cell lines HCCLM3 and Hep3B.
-
Animal Model: Xenograft model in mice.
-
Drug Administration: The specific dosage and administration route for the in vivo experiments were not detailed in the abstract.
-
Efficacy Evaluation: The effect of oxaliplatin on tumor growth was observed and measured.
Gemcitabine in Pancreatic Cancer Xenograft Model[10]
-
Cell Line: Pancreatic cancer cells with and without HK2 knockdown.
-
Animal Model: Subcutaneous xenograft tumor model.
-
Drug Administration: Gemcitabine (GEM) was administered to the mice.
-
Efficacy Evaluation: Tumor samples were collected after 30 days of treatment, and the tumor growth curve and tumor weight were calculated and compared between groups.
Visualizations
Experimental Workflow for a Xenograft Study
Caption: Workflow of a typical in vivo xenograft study.
Signaling Pathway Targeted by Sorafenib
References
- 1. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxaliplatin induces apoptosis in hepatocellular carcinoma cells and inhibits tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Oxaliplatin treatment in vivo experiments. - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for T900607
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known quantitative data for T900607 is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Chemical Formula | C14H10F5N3O4S |
| Molecular Weight | 411.31 g/mol |
| Synonyms | T-607, N-(4-Methoxy-3-ureidophenyl)-2,3,4,5,6-pentafluorobenzenesulfonamide |
| Appearance | Solid (presumed) |
| Mechanism of Action | Inhibits tubulin polymerization |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedures for the disposal of this compound. Adherence to these steps is critical for minimizing environmental impact and ensuring the safety of all laboratory personnel.
-
Waste Identification and Segregation:
-
All waste materials containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, at-a-glance overview of the procedural steps.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling T900607
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling T900607, a compound requiring careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4). It is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure during handling.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm, with a breakthrough time of at least 480 minutes). |
| Body Protection | Laboratory coat. |
| Respiratory | Not required under normal conditions with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator. |
II. Detailed Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the step-by-step procedure for safely weighing and dissolving this compound for experimental use.
Materials:
-
This compound solid
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Fume hood
-
Properly labeled storage vials
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the analytical balance is clean, calibrated, and located inside a fume hood.
-
Taring the Balance: Place a clean weighing paper or boat on the balance pan and tare the balance to zero.
-
Weighing: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container onto the weighing paper. Avoid generating dust.
-
Recording: Record the exact weight of the compound.
-
Transfer: Carefully transfer the weighed this compound into a properly labeled vial.
-
Solubilization: In the fume hood, add the appropriate volume of the chosen solvent to the vial.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage: Store the solution in a properly labeled container at the recommended temperature.
-
Decontamination: Clean the spatula and work area thoroughly. Dispose of the weighing paper in the designated chemical waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing the procedure.
III. Operational and Disposal Plans
Spill Response:
-
Small Spills: In case of a small spill, wipe up with an absorbent material (e.g., cloth, fleece) and clean the surface thoroughly to remove residual contamination.
-
Large Spills: For large spills, stop the flow of material if it is safe to do so. Dike the spilled material and absorb it with vermiculite, dry sand, or earth, then place it into containers for disposal. Following product recovery, flush the area with water.
Waste Disposal:
-
Dispose of this compound and its container at an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Empty containers may retain some product residues and should be disposed of in a safe manner.
IV. This compound Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for handling, disposal, and spill response for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
